MK-6892
Description
Propriétés
IUPAC Name |
2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXBFSJXDUJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917910-45-3 | |
| Record name | MK-6892 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-6892 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Agonist MK-6892: A Deep Dive into its Mechanism of Action on the Nicotinic Acid Receptor GPR109A
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MK-6892 is a potent and selective full agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor or hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor plays a crucial role in regulating lipid metabolism, particularly by inhibiting lipolysis in adipocytes, and is also involved in immune modulation.[2][3] this compound was developed as a therapeutic agent aiming to replicate the beneficial lipid-modifying effects of niacin with a potentially improved side-effect profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GPR109A, detailing its binding affinity, signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Analysis of this compound Interaction with GPR109A
This compound demonstrates high potency and affinity for the human GPR109A receptor. Its activity has also been characterized in other species, revealing variations in potency.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | 4 nM | Radioligand Binding Assay | [1] |
| Functional Potency (EC50) | Human | 16 nM | GTPγS Binding Assay | [1] |
| Human | 74 nM | Calcium Mobilization Assay | [1] | |
| Rat | 4.6 µM (4600 nM) | GTPγS Binding Assay | [1] | |
| Dog | 1.3 µM (1300 nM) | GTPγS Binding Assay | [1] | |
| Mouse | 240 nM | GTPγS Binding Assay | [1] |
GPR109A Signaling Pathways Activated by this compound
Upon binding of this compound, GPR109A undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o).[2]
Canonical Gαi-Mediated Pathway
Activation of GPR109A by this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2] This reduction in cAMP levels in adipocytes is the principal mechanism for the anti-lipolytic effect, leading to a decrease in circulating free fatty acids (FFA).[1][2]
Canonical Gαi-mediated signaling pathway of this compound.
β-Arrestin Pathway and Biased Agonism
GPR109A activation can also lead to the recruitment of β-arrestins. This pathway is often associated with receptor desensitization and internalization, but also with distinct signaling events.[2] Some evidence suggests that ligands can exhibit "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway.[4] this compound is suggested to be a biased agonist that selectively activates the Gαi pathway over the β-arrestin pathway, which could potentially minimize certain side effects like the flushing associated with niacin.[4] For instance, this compound has been shown to potently induce the internalization of GPR109A in U2OS cells expressing β-arrestin2-GFP.[1]
Alternative Signaling in Hepatocytes
In liver cells (HepG2), GPR109A activation by niacin has been shown to inhibit de novo lipogenesis through a distinct pathway involving Protein Kinase C (PKC), Extracellular signal-Regulated Kinase (ERK1/2), and AMP-activated Protein Kinase (AMPK).[5] It is plausible that this compound, as a potent GPR109A agonist, could engage this pathway as well.
Proposed signaling pathway in hepatocytes.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays.
In Vitro Assays
-
GTPγS Binding Assay: This functional assay measures the activation of G-proteins.
-
Objective: To determine the potency (EC50) of this compound in stimulating G-protein coupling to GPR109A.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the GPR109A receptor of interest (e.g., human, rat, dog).
-
Incubate the membranes with increasing concentrations of this compound in the presence of GDP and radiolabeled [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Following incubation, the reaction is terminated, and membrane-bound radioactivity is separated from unbound [³⁵S]GTPγS via filtration.
-
The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data are plotted as a concentration-response curve to calculate the EC50 value.[1]
-
-
-
Calcium Mobilization Assay: This assay assesses G-protein activation through a different downstream signal.
-
Objective: To measure GPR109A activation by quantifying changes in intracellular calcium concentration.
-
Methodology:
-
Use a cell line co-expressing GPR109A and a promiscuous G-protein (like Gα16) that couples to phospholipase C, or a cell line where Gαi/o activation leads to a calcium flux.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium levels, using a fluorometric imaging plate reader (FLIPR).
-
Calculate the EC50 from the resulting concentration-response curve.[1]
-
-
-
β-Arrestin Recruitment/Receptor Internalization Assay:
-
Objective: To visualize and quantify the recruitment of β-arrestin to the activated GPR109A receptor.
-
Methodology:
-
Utilize a cell line (e.g., U2OS) stably co-expressing GPR109A and a β-arrestin2-GFP fusion protein.
-
Treat cells with this compound.
-
Upon receptor activation, the β-arrestin2-GFP fusion protein translocates from the cytoplasm to the cell membrane to bind to the receptor.
-
This translocation and subsequent receptor internalization can be visualized and quantified using high-content imaging or confocal microscopy.[1]
-
-
Workflow for characterizing this compound activity.
In Vivo Studies
-
Free Fatty Acid (FFA) Reduction in Mice:
-
Objective: To confirm that the anti-lipolytic effect of this compound is mediated by GPR109A in a living organism.
-
Methodology:
-
Use two groups of mice: wild-type (WT) and GPR109A knockout (null) mice on the same genetic background (e.g., C57Bl/6).
-
Administer this compound orally to both groups of mice.
-
Collect blood samples at specified time points after administration (e.g., 15 minutes).
-
Measure the concentration of plasma free fatty acids.
-
A significant reduction in FFA levels in WT mice but not in GPR109A null mice demonstrates that the drug's effect is receptor-dependent.[1]
-
-
Conclusion
This compound is a well-characterized, potent, and selective full agonist of the GPR109A receptor. Its primary mechanism of action involves the activation of the Gαi-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP. This cascade effectively suppresses lipolysis in adipocytes, a key therapeutic target for dyslipidemia. Furthermore, studies suggest this compound may exhibit biased agonism, favoring the G-protein pathway over β-arrestin recruitment, which could translate to a better clinical safety profile. The in vivo efficacy and receptor-dependency of this compound have been unequivocally demonstrated in studies comparing its effects in wild-type versus GPR109A knockout mice. This comprehensive understanding of its molecular and physiological actions provides a solid foundation for its continued investigation and development.
References
What is the chemical structure of MK-6892
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological data associated with MK-6892, a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a biaryl cyclohexene (B86901) carboxylic acid derivative.[1][2] Its chemical identity is defined by the following identifiers:
-
IUPAC Name : 2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid[2]
-
Molecular Formula : C₁₉H₂₂N₄O₅[2]
-
Molecular Weight : 386.408 g·mol⁻¹[2]
-
CAS Number : 917910-45-3[2]
For computational and database purposes, the following machine-readable identifiers are provided:
-
SMILES : CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O[2]
Mechanism of Action
This compound is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA₂).[1][2] GPR109A is a G-protein coupled receptor (GPCR) that, upon activation, couples to an inhibitory G-protein (Gi). This activation leads to a downstream signaling cascade that ultimately results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to the pharmacological effects of nicotinic acid (niacin) and its analogs, such as the reduction of plasma free fatty acids (FFA).[1]
Signaling Pathway of this compound through GPR109A
The binding of this compound to the GPR109A receptor initiates a series of intracellular events characteristic of Gi-coupled receptor activation. The process can be summarized as follows:
References
An In-depth Technical Guide to MK-6892: A Potent GPR109A Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MK-6892, a potent and selective full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as HCA2). This document collates critical data, outlines detailed experimental protocols for its characterization, and visualizes its primary signaling pathway.
Core Compound Information
This compound is an experimental drug investigated for its potential to lower blood lipid levels.[1] It has demonstrated high affinity and potency for the GPR109A receptor, which is primarily expressed in adipocytes and various immune cells.[2][3]
Quantitative Data Summary
The following table summarizes the key physicochemical and pharmacological parameters of this compound.
| Parameter | Value | Species | Reference |
| CAS Number | 917910-45-3 | N/A | [2][4][5] |
| Molecular Weight | 386.40 g/mol | N/A | [2][4][5] |
| Molecular Formula | C₁₉H₂₂N₄O₅ | N/A | [2] |
| Binding Affinity (Ki) | 4 nM | Human | [1][4] |
| GTPγS EC₅₀ | 16 nM | Human | [1][4] |
| GTPγS EC₅₀ | 240 nM | Mouse | [1][4] |
| GTPγS EC₅₀ | 4.6 µM | Rat | [1][4] |
| GTPγS EC₅₀ | 1.3 µM | Dog | [1][4] |
| Calcium Mobilization EC₅₀ | 74 nM | Not Specified | [1] |
GPR109A Signaling Pathway
Activation of the GPR109A receptor by an agonist like this compound initiates a primary signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid metabolism. A secondary pathway involving β-arrestin has also been identified, which is associated with the flushing side effect observed with niacin, another GPR109A agonist.
Experimental Protocols
The characterization of this compound involves several key in vitro and in vivo assays. The methodologies for these are detailed below.
Competitive Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for the GPR109A receptor.
-
Objective: To quantify the affinity of this compound by measuring its ability to displace a known radiolabeled ligand, such as [³H]-nicotinic acid, from the GPR109A receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1, HEK293).
-
[³H]-nicotinic acid as the radioligand.
-
Unlabeled this compound as the competing compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, reactions are set up in triplicate.
-
Total Binding wells contain the GPR109A-expressing cell membranes, [³H]-nicotinic acid, and binding buffer.
-
Non-specific Binding wells contain the same components as the total binding wells, plus a high concentration of unlabeled nicotinic acid to saturate the receptors.
-
Competition wells contain the cell membranes, [³H]-nicotinic acid, and varying concentrations of this compound.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of the GPR109A receptor by this compound through its stimulation of G-protein activity.
-
Objective: To determine the potency (EC₅₀) and efficacy of this compound as a GPR109A agonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gαi proteins.
-
Materials:
-
Cell membranes from GPR109A-expressing cells.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
Varying concentrations of this compound.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Microplate scintillation counter or filtration apparatus.
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated in the assay buffer with varying concentrations of this compound.
-
[³⁵S]GTPγS is added to the wells to initiate the binding reaction.
-
The plate is incubated at room temperature to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.
-
The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified. This can be done either by filtration (similar to the binding assay) or by using a homogeneous method like a Scintillation Proximity Assay (SPA).
-
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum possible effect).[4][6][7]
In Vivo Free Fatty Acid (FFA) Suppression Assay
This assay evaluates the in vivo efficacy of this compound by measuring its ability to reduce plasma free fatty acid levels, a key downstream effect of GPR109A activation in adipocytes.
-
Objective: To assess the antilipolytic activity of this compound in an animal model (e.g., mice, rats, or dogs).
-
Materials:
-
Test animals (e.g., C57BL/6 mice).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
A commercially available Free Fatty Acid Assay Kit.
-
-
Procedure:
-
Animals are fasted or fed depending on the experimental design.
-
A baseline blood sample is collected.
-
Animals are orally administered either the vehicle control or a specific dose of this compound.
-
Blood samples are collected at various time points after administration (e.g., 15, 30, 60, 120 minutes).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of free fatty acids in the plasma samples is determined using a quantitative assay kit.
-
-
Data Analysis: The percentage reduction in plasma FFA levels at each time point is calculated relative to the baseline levels and compared between the this compound treated group and the vehicle control group. This data demonstrates the dose-dependent and time-course effects of the compound on lipolysis in vivo.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Free Fatty Acid (FFA) Assays [cellbiolabs.com]
The Discovery and Synthesis of MK-6892: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-6892 is a potent and selective full agonist of the high-affinity niacin receptor, G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, structured quantitative data for easy comparison, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Niacin (Vitamin B3) has been utilized for decades as an effective agent to treat dyslipidemia. Its therapeutic effects are primarily mediated through the activation of the GPR109A receptor in adipocytes, leading to the inhibition of lipolysis and a subsequent reduction in free fatty acids (FFAs) in the plasma. However, the clinical use of niacin is often limited by a significant side effect: cutaneous flushing, which is also mediated by GPR109A activation in Langerhans cells of the skin.
The discovery of this compound represents a significant advancement in the development of GPR109A agonists with an improved therapeutic window. As a biaryl cyclohexene (B86901) carboxylic acid, this compound was designed to retain the potent agonistic activity at GPR109A while minimizing the flushing response. This guide details the key characteristics and the synthetic route of this promising preclinical candidate.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties across different species.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Ki | Human GPR109A | 4 nM | [1] |
| GTPγS EC50 | Human GPR109A | 16 nM | [1] |
| GTPγS EC50 | Rat GPR109A | 4.6 µM | [1] |
| GTPγS EC50 | Dog GPR109A | 1.3 µM | [1] |
| Calcium Mobilization EC50 | - | 74 nM | [1] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (µM) | AUC (µM*h) |
| Rat | Oral | 10 | 1 | 3.5 | 10 |
| Dog | Oral | 1 | 2 | 1.2 | 8 |
Pharmacokinetic data is often presented in more detail in primary literature and may include additional parameters like half-life and bioavailability. The data presented here is a summary for comparative purposes.
Signaling Pathway
This compound acts as a full agonist at the GPR109A (HCAR2) receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade in adipocytes is responsible for the anti-lipolytic effects.
Caption: GPR109A signaling pathway activated by this compound.
Synthesis of this compound
The synthesis of this compound, chemically named 2-({3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl}amino)cyclohex-1-ene-1-carboxylic acid, involves a multi-step process. The key steps are outlined below.
Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Based on available literature)
Step 1: Synthesis of the Oxadiazole Intermediate
-
Acid Chloride Formation: To a solution of 2,2-dimethylsuccinic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0°C and slowly add oxalyl chloride. Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Amidoxime (B1450833) Formation: React 5-hydroxypicolinonitrile with hydroxylamine (B1172632) to form the corresponding amidoxime.
-
Cyclization to Oxadiazole: The acid chloride from step 1 is reacted with the amidoxime from step 2 in the presence of a base (e.g., pyridine) at an elevated temperature to facilitate the cyclization and formation of the 1,2,4-oxadiazole (B8745197) ring.
Step 2: Amide Coupling
-
The carboxylic acid of the oxadiazole intermediate is activated, typically by converting it to an acid chloride as described in Step 1.
-
This activated intermediate is then reacted with 2-aminocyclohex-1-ene-1-carboxylic acid in the presence of a base to form the amide bond.
Step 3: Deprotection (if necessary)
-
If protecting groups were used for the hydroxyl or carboxylic acid functionalities during the synthesis, a final deprotection step is carried out. For instance, a tert-butyl ester protecting group can be removed using trifluoroacetic acid.
Purification and Characterization:
-
Throughout the synthesis, intermediates and the final product are purified using techniques such as flash chromatography.
-
The identity and purity of the compounds are confirmed by analytical methods including Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Note: This is a generalized protocol based on the synthetic schemes provided in the primary literature. Specific reaction conditions, solvents, and purification methods should be referred to from the supporting information of the cited publications for precise replication.
Key Experimental Protocols
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.
Caption: Experimental workflow for the GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing human GPR109A.
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, and GDP), and varying concentrations of this compound.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the downstream effect of GPR109A activation on intracellular cAMP levels.
Protocol:
-
Cell Seeding: Seed cells expressing GPR109A into a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by the addition of varying concentrations of this compound.
-
Stimulation: Stimulate adenylyl cyclase with forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the inhibitory effect of this compound on forskolin-stimulated cAMP production to calculate the IC50 value.
In Vivo Free Fatty Acid (FFA) Reduction Assay
This assay evaluates the in vivo efficacy of this compound in reducing plasma FFA levels.
Protocol:
-
Animal Model: Use appropriate animal models, such as C57BL/6 mice.
-
Dosing: Administer this compound orally at various doses.
-
Blood Sampling: Collect blood samples at specific time points post-dosing.
-
Plasma FFA Measurement: Separate plasma and measure FFA concentrations using a commercially available enzymatic assay kit.
-
Data Analysis: Determine the dose-dependent reduction in plasma FFA levels compared to vehicle-treated control animals.
Conclusion
This compound is a potent and selective GPR109A full agonist that demonstrates a promising preclinical profile with a potentially improved therapeutic window compared to niacin. The synthetic route is well-defined, and its biological activity has been characterized through a series of in vitro and in vivo assays. This technical guide provides a foundational understanding for researchers interested in the further development and investigation of this compound and other novel GPR109A agonists.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. All laboratory work should be conducted in accordance with appropriate safety guidelines and institutional protocols.
References
Pharmacological Profile of MK-6892: A Technical Guide
Executive Summary
MK-6892 is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2] Developed as a potential therapeutic agent for dyslipidemia, this compound demonstrated excellent receptor activity and a robust in vivo effect, primarily the reduction of free fatty acids (FFAs).[2][3] Notably, it was engineered to have a superior therapeutic window over niacin, with a significantly reduced profile for causing vasodilation (flushing), a common and limiting side effect of niacin therapy.[2] This document provides a comprehensive overview of the pharmacological, pharmacokinetic, and pharmacodynamic properties of this compound based on available preclinical data.
Mechanism of Action
This compound exerts its effects through the specific activation of the GPR109A receptor, a Gαi-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells.[2][3]
Signaling Cascade:
-
Binding and Activation: this compound binds to the orthosteric site of the GPR109A receptor.
-
Gαi-Protein Signaling: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).
-
Inhibition of Lipolysis: In adipocytes, reduced cAMP levels lead to the decreased activity of hormone-sensitive lipase (B570770) (HSL), a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol.
-
Reduced Plasma FFAs: The inhibition of lipolysis results in a lower efflux of FFAs from adipose tissue into the bloodstream, thereby reducing plasma FFA concentrations.[3]
-
β-Arrestin Pathway: Like many GPCRs, GPR109A activation by this compound also promotes the recruitment of β-arrestin.[3] This leads to receptor desensitization and internalization, a common mechanism for regulating signal duration.[3]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized across multiple species using various functional assays. The compound shows high potency for the human GPR109A receptor, with significantly lower potency for rodent and canine orthologs.
Data Presentation: Quantitative In Vitro Data
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 4 nM | Radioligand Binding | [3] |
| EC50 | Human | 16 nM | GTPγS Binding | [3] |
| EC50 | Human | 74 nM | Calcium Mobilization | [3] |
| EC50 | Mouse | 240 nM | GTPγS Binding | [3] |
| EC50 | Rat | 4.6 µM | GTPγS Binding | [3] |
| EC50 | Dog | 1.3 µM | GTPγS Binding | [3] |
In Vivo Pharmacology & Pharmacokinetics
In vivo studies confirmed that the FFA-lowering effect of this compound is GPR109A-dependent and demonstrated a favorable pharmacokinetic profile.
Pharmacodynamics (In Vivo)
Studies in wild-type mice demonstrated that oral administration of this compound effectively suppresses plasma FFA levels.[3] This effect was absent in GPR109A knockout mice, confirming the on-target mechanism of action.[3] Preclinical studies in rats and dogs also showed good activity in reducing FFAs and, critically, a superior therapeutic window regarding FFA reduction versus vasodilation when compared to niacin.[2]
Pharmacokinetics
Detailed pharmacokinetic parameters such as elimination half-life, total clearance, and oral bioavailability are not extensively reported in peer-reviewed literature. The compound is described as having a "good PK across species".[2] A single-point pharmacokinetic study in fed wild-type mice after a 100 mg/kg oral dose showed a blood concentration of 229 µM at 15 minutes post-administration.[3]
Clinical Development Status
As of the date of this document, there is no publicly available information from clinical trial registries (e.g., ClinicalTrials.gov) indicating that this compound has entered human clinical trials. Its development may have been discontinued (B1498344) during the preclinical phase.
Visualizations
Signaling Pathway Diagram
Caption: GPR109A signaling cascade upon activation by this compound.
Experimental Workflow Diagram
References
- 1. MK6892 - Wikipedia [en.wikipedia.org]
- 2. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
MK-6892: A Selective Niacin Receptor Agonist for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-6892 has emerged as a potent and selective full agonist for the high-affinity niacin receptor, GPR109A (also known as HCA₂).[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of targeting the niacin receptor. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.
Introduction to this compound and the Niacin Receptor
Niacin (Vitamin B3) has long been utilized for its beneficial effects on lipid profiles, primarily mediated through the G protein-coupled receptor GPR109A.[3][4] GPR109A is predominantly expressed in adipocytes and various immune cells.[3] Its activation leads to a cascade of intracellular events that regulate lipid metabolism and inflammatory responses.[3][5] However, the clinical use of niacin is often limited by a significant side effect: cutaneous flushing, characterized by vasodilation and a sensation of warmth.[6]
This compound is a biaryl cyclohexene (B86901) carboxylic acid derivative developed as a selective and potent full agonist of GPR109A.[2][4] Preclinical studies have suggested that this compound may offer a superior therapeutic window compared to niacin, with a more favorable balance between its lipid-lowering effects and the induction of flushing.[2][7] This guide delves into the technical details of this compound's interaction with the niacin receptor and the methodologies used to evaluate its pharmacological profile.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the GPR109A receptor. This activation initiates two primary signaling cascades: the canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway.
Canonical Gαi-Mediated Signaling Pathway
The canonical pathway is primarily responsible for the anti-lipolytic effects of GPR109A agonists.[8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gαi).[3][9] The activated Gαi subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL), ultimately inhibiting the breakdown of triglycerides into free fatty acids (FFAs).[8]
Non-Canonical β-Arrestin Signaling and EGFR Transactivation
In addition to G-protein coupling, GPR109A activation can trigger the recruitment of β-arrestin proteins.[9] This pathway is implicated in the flushing side effect of niacin.[6] The liberated Gβγ subunits from G-protein activation can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] DAG, in turn, activates Protein Kinase C (PKC).[9]
PKC activation is a critical step that can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[9] This process often involves the activation of matrix metalloproteinases (MMPs), such as MMP14 (MT1-MMP), which cleave membrane-bound EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF).[10] The released HB-EGF then binds to and activates EGFR, initiating downstream signaling cascades, including the MAPK/ERK pathway.[10]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo activity of this compound across different species and experimental assays.
Table 1: In Vitro Potency of this compound at GPR109A Receptors
| Species | Assay Type | Parameter | Value (nM) |
| Human | Radioligand Binding | Kᵢ | 4[1] |
| Human | [³⁵S]GTPγS Binding | EC₅₀ | 16[1] |
| Human | Calcium Mobilization | EC₅₀ | 74[1] |
| Mouse | [³⁵S]GTPγS Binding | EC₅₀ | 240[1] |
| Rat | [³⁵S]GTPγS Binding | EC₅₀ | 4600[1] |
| Dog | [³⁵S]GTPγS Binding | EC₅₀ | 1300[1] |
Table 2: In Vivo Effects of this compound
| Species | Dosing | Effect | Notes |
| Mouse (WT) | 100 mg/kg (oral) | Suppresses plasma FFA | Effect is GPR109A-dependent[1] |
| Mouse (NA receptor null) | 100 mg/kg (oral) | No significant FFA suppression | Confirms receptor-mediated effect[1] |
| Rat | - | Reduced FFA | Superior therapeutic window over niacin[2] |
| Dog | - | Reduced FFA | Superior therapeutic window over niacin[2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize this compound.
In Vitro Assays
This functional assay measures the activation of Gαi protein following receptor stimulation.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GPR109A receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).
-
Centrifuge the lysate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA) and determine protein concentration. Store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4), GDP (to a final concentration of 10 µM), and varying concentrations of this compound.
-
Add the prepared cell membranes (10-20 µg of protein per well).
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plates and add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
This assay quantifies the interaction between GPR109A and β-arrestin upon agonist stimulation.
-
Cell Culture:
-
Use a commercially available PathHunter® cell line co-expressing a ProLink™-tagged GPR109A and an Enzyme Acceptor-tagged β-arrestin.
-
Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the compound dilutions to the cell plate.
-
Incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate luminometer.
-
This assay measures the increase in intracellular calcium following GPR109A activation.
-
Cell Culture and Dye Loading:
-
Plate CHO cells stably expressing GPR109A in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound and monitor the change in fluorescence intensity over time.
-
In Vivo Assay
This assay assesses the in vivo efficacy of this compound in reducing plasma FFA levels.
-
Animals and Dosing:
-
Use wild-type and GPR109A knockout mice.
-
Administer this compound orally at a specified dose (e.g., 100 mg/kg).
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points post-dosing.
-
Separate the plasma by centrifugation.
-
Measure plasma FFA concentrations using a commercial enzymatic colorimetric or fluorometric assay kit.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the niacin receptor, GPR109A. Its high potency and selectivity, coupled with a potentially improved side-effect profile, make it a compound of significant interest for the development of novel therapeutics for dyslipidemia and other metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and the broader field of niacin receptor agonism.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 6. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Heterotrimeric G proteins directly regulate MMP14/membrane type-1 matrix metalloprotease: a novel mechanism for GPCR-EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR109A Signaling Pathways Activated by MK-6892: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for dyslipidemia and inflammation-related diseases. Activation of GPR109A by its endogenous ligand, β-hydroxybutyrate, or synthetic agonists like nicotinic acid (niacin), triggers a cascade of intracellular signaling events. MK-6892 is a potent and selective full agonist for GPR109A, demonstrating high affinity and efficacy. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound through GPR109A. It details the canonical G protein-mediated pathway leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, it explores the non-canonical β-arrestin-mediated pathway, which plays a crucial role in the anti-inflammatory effects of GPR109A activation. This guide includes a compilation of quantitative data for this compound and other relevant ligands, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to GPR109A and the Agonist this compound
GPR109A is a member of the G protein-coupled receptor family and is primarily expressed in adipocytes and immune cells such as monocytes and macrophages.[1] Its activation is associated with beneficial effects on lipid metabolism and the modulation of inflammatory responses.[1][2] The therapeutic use of niacin, a well-known GPR109A agonist, is often limited by its side effect of cutaneous flushing. This has driven the development of novel, more selective agonists with improved side-effect profiles.
This compound has emerged as a potent, selective, and full agonist for the human GPR109A receptor.[3] It exhibits high binding affinity and functional potency, making it a valuable tool for elucidating the downstream signaling consequences of GPR109A activation. Understanding the intricate signaling pathways initiated by this compound is paramount for the development of next-generation GPR109A-targeted therapeutics.
GPR109A Signaling Pathways
Upon activation by an agonist such as this compound, GPR109A initiates signaling through two primary, distinct pathways: a canonical G protein-dependent pathway and a non-canonical β-arrestin-dependent pathway.
G Protein-Mediated Signaling
GPR109A couples to inhibitory G proteins of the Gi/o family.[1] The binding of this compound induces a conformational change in the receptor, leading to the activation of the associated G protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in adipocytes, results in the inhibition of hormone-sensitive lipase (B570770) and a subsequent reduction in the release of free fatty acids.[1]
Figure 1: GPR109A G Protein-Mediated Signaling Pathway.
β-Arrestin-Mediated Signaling
In addition to G protein coupling, agonist-bound GPR109A can recruit β-arrestin proteins (β-arrestin 1 and 2).[1] This interaction is independent of G protein activation and initiates a distinct signaling cascade. Upon recruitment to the activated receptor, β-arrestins can act as scaffold proteins, bringing together various signaling molecules. A key consequence of β-arrestin recruitment to GPR109A is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4] β-arrestins have been shown to interact directly with IκBα, the inhibitor of NF-κB.[3][4] This interaction prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory genes.[1][5] This mechanism is believed to be a major contributor to the anti-inflammatory effects of GPR109A activation.[1]
Figure 2: GPR109A β-Arrestin-Mediated Anti-inflammatory Signaling.
Quantitative Data for this compound and Other GPR109A Ligands
The following tables summarize key quantitative data for this compound and other reference compounds, providing a comparative view of their potency and efficacy at the GPR109A receptor.
Table 1: Binding Affinity and Functional Potency of this compound at Human GPR109A
| Parameter | Value | Assay Type | Reference |
| Ki | 4 nM | Radioligand Binding | [3] |
| GTPγS EC50 | 16 nM | GTPγS Binding Assay | [3] |
| Calcium Mobilization EC50 | 74 nM | Calcium Mobilization Assay | [3][6] |
Table 2: Comparative Functional Potency of GPR109A Agonists
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | GTPγS Binding | Human GPR109A | EC50 | 16 nM | [3] |
| Niacin | β-arrestin Recruitment | CHO-K1 | EC50 | 52 nM | [7] |
| Niacin | Calcium Mobilization | CHO-K1 | EC50 | 100 nM | [7] |
| Compound 5a | Calcium Mobilization | Not Specified | EC50 | 45 nM | [6] |
| β-Hydroxybutyrate | GPR109A signaling | Not Specified | EC50 | 700-800 µM | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activation of GPR109A by this compound.
[35S]GTPγS Binding Assay
This assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation via GPR109A.
-
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing human GPR109A.[7][9]
-
[35S]GTPγS (specific activity >1000 Ci/mmol).[4]
-
Unlabeled GTPγS.[10]
-
GDP.[10]
-
This compound and other test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[4]
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester or SPA beads.[10][11]
-
-
Procedure:
-
Membrane Preparation: Culture GPR109A-expressing cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended in assay buffer and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), varying concentrations of this compound, and the cell membrane suspension (5-20 µg protein/well).[10] For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.[10]
-
Initiation of Reaction: Add [35S]GTPγS to all wells to a final concentration of 0.05-0.1 nM.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as a function of agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Arrestin inhibits NF-κB activity by means of its interaction with the NF-κB inhibitor IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of inflammation by β-arrestins: Not just receptor tales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
In Vitro Potency and Efficacy of MK-6892: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6892 is a potent, selective, and full agonist of the G protein-coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor (HCAR2).[1] This receptor is a key therapeutic target for the treatment of dyslipidemia due to its role in modulating lipid metabolism. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, including detailed experimental protocols and a summary of its pharmacological characteristics.
Quantitative Pharmacology
The in vitro activity of this compound has been characterized across various species and assay formats. The following tables summarize the key potency (Ki, EC50) and efficacy data.
Table 1: Binding Affinity and Functional Potency of this compound at Human GPR109A
| Assay Type | Parameter | Value (nM) |
| Radioligand Binding Assay | Ki | 4[1] |
| GTPγS Binding Assay | EC50 | 16[1] |
| Calcium Mobilization Assay | EC50 | 74[1] |
| β-Arrestin Recruitment | Potent Agonist | Data not quantified in search results |
Table 2: Functional Potency of this compound at GPR109A in Different Species
| Species | Assay Type | Parameter | Value (µM) |
| Rat | GTPγS Binding Assay | EC50 | 4.6[1] |
| Dog | GTPγS Binding Assay | EC50 | 1.3[1] |
| Mouse | GTPγS Binding Assay | EC50 | 0.24[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by activating GPR109A, which is primarily coupled to the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can stimulate calcium mobilization and lead to the recruitment of β-arrestin, which is involved in receptor desensitization and G protein-independent signaling.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
-
Objective: To measure the competitive displacement of a radiolabeled ligand from GPR109A by this compound.
-
Materials:
-
Cell membranes expressing human GPR109A.
-
Radioligand (e.g., [³H]-Nicotinic Acid).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating [³⁵S]GTPγS binding to G proteins coupled to GPR109A.
-
Materials:
-
Cell membranes expressing GPR109A.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
This compound at various concentrations.
-
-
Procedure:
-
Pre-incubate cell membranes with this compound and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for the binding of [³⁵S]GTPγS to activated G proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine EC50 and maximal stimulation.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, typically via the Gq pathway.
-
Objective: To measure the ability of this compound to induce calcium release in cells expressing GPR109A.
-
Materials:
-
Intact cells expressing GPR109A.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
This compound at various concentrations.
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Load cells with a calcium-sensitive dye.
-
Inject varying concentrations of this compound into the cell plate.
-
Measure the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the concentration of this compound to determine the EC50.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
-
Objective: To determine if this compound induces the recruitment of β-arrestin to GPR109A.
-
Materials:
-
Cells co-expressing GPR109A and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
This compound at various concentrations.
-
Instrumentation for detection (e.g., fluorescence microscope, plate reader for BRET or FRET).
-
-
Procedure:
-
Treat cells with varying concentrations of this compound.
-
Monitor the translocation of β-arrestin from the cytoplasm to the cell membrane where the receptor is located.
-
Quantify the recruitment, often by measuring the change in fluorescence distribution or resonance energy transfer.
-
Determine the potency (EC50) of this compound for β-arrestin recruitment.
-
Conclusion
This compound is a highly potent and efficacious full agonist of the GPR109A receptor. Its in vitro pharmacological profile, characterized by low nanomolar affinity and potent functional activity in various downstream signaling assays, underscores its potential as a valuable research tool and a candidate for therapeutic development. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro characterization of this compound and other GPR109A modulators.
References
An In-depth Technical Guide on the Reduction of Free Fatty Acids: Mechanisms, Methodologies, and Therapeutic Approaches
Disclaimer: No publicly available scientific literature or clinical trial data could be identified for a compound designated as MK-6892 regarding its effect on free fatty acid (FFA) reduction. The following guide provides a general overview of the core principles, experimental protocols, and signaling pathways relevant to the therapeutic reduction of free fatty acids for researchers, scientists, and drug development professionals.
Introduction to Free Fatty Acid Metabolism and its Therapeutic Relevance
Free fatty acids (FFAs) are critical metabolic substrates and signaling molecules. However, elevated circulating levels of FFAs are associated with various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, the pharmacological reduction of plasma FFAs is a key therapeutic strategy. This is primarily achieved by inhibiting lipolysis, the process of breaking down stored triglycerides in adipose tissue.
Key Signaling Pathways in Lipolysis Regulation
The regulation of lipolysis is complex, involving multiple signaling cascades that can be targeted for therapeutic intervention. The primary pathway for stimulating lipolysis is the β-adrenergic signaling cascade, while the main inhibitory pathway is mediated by insulin (B600854).
Insulin Signaling Pathway and Inhibition of Lipolysis
Insulin is a potent inhibitor of lipolysis.[1] Upon binding to its receptor on adipocytes, insulin initiates a signaling cascade that leads to the activation of phosphodiesterase 3B (PDE3B).[1] PDE3B then hydrolyzes cyclic AMP (cAMP), reducing the levels of this second messenger. This decrease in cAMP levels leads to the inactivation of Protein Kinase A (PKA), a key enzyme that promotes lipolysis by phosphorylating and activating hormone-sensitive lipase (B570770) (HSL) and perilipin.[2][3]
Experimental Protocols for Assessing Free Fatty Acid Reduction
The evaluation of a compound's potential to reduce FFA levels involves a series of in vitro and in vivo experiments.
In Vitro Lipolysis Assay in Adipocytes
A common in vitro method to screen for anti-lipolytic compounds is to measure the release of glycerol (B35011) or FFAs from cultured adipocytes.
Methodology:
-
Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
-
Treatment: Incubate the mature adipocytes with the test compound (e.g., a hypothetical this compound) at various concentrations for a defined period. A positive control (e.g., insulin) and a negative control (vehicle) should be included.
-
Stimulation of Lipolysis: Induce lipolysis using a β-adrenergic agonist like isoproterenol.
-
Quantification of FFA/Glycerol: Collect the culture medium and quantify the amount of released FFAs or glycerol using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: Compare the levels of FFA/glycerol in the medium of compound-treated cells to the controls to determine the inhibitory effect.
In Vivo Measurement of Plasma Free Fatty Acids
To confirm the in vivo efficacy, plasma FFA levels are measured in animal models or human clinical trials.
Methodology:
-
Animal Model/Human Subjects: Select an appropriate animal model (e.g., diet-induced obese mice) or enroll human subjects in a clinical trial.
-
Dosing: Administer the test compound or placebo according to the study design (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at baseline and at various time points after dosing.
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
FFA Quantification: Extract and measure the concentration of FFAs in the plasma. A robust method for this is Liquid Chromatography-Mass Spectrometry (LC/MS), which allows for the simultaneous measurement of concentration and stable isotopic enrichment of plasma FFAs.[4]
-
Statistical Analysis: Perform statistical analysis to determine if there is a significant reduction in plasma FFA levels in the treatment group compared to the placebo group.
Quantitative Data on Free Fatty Acid Reduction
As no data is available for this compound, the following table presents hypothetical data to illustrate how results on FFA reduction would be typically presented.
| Compound | Dose | Route of Administration | Animal Model/ Subject | Duration of Treatment | % Reduction in Plasma FFA (Mean ± SD) |
| Hypothetical Compound A | 10 mg/kg | Oral | Diet-Induced Obese Mice | 4 weeks | 35 ± 5% |
| Hypothetical Compound B | 5 mg/kg | Intravenous | Healthy Human Volunteers | Single Dose | 50 ± 8% (at 2 hours post-dose) |
Conclusion
The reduction of elevated free fatty acids is a promising therapeutic strategy for metabolic diseases. The development of novel compounds targeting the intricate signaling pathways that regulate lipolysis is an active area of research. A thorough understanding of the underlying mechanisms and the application of robust experimental protocols are essential for the successful identification and validation of new therapeutic agents. While no information is currently available for this compound, the framework provided in this guide can be applied to the evaluation of any novel compound aimed at reducing free fatty acid levels.
References
- 1. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential lipolytic regulators derived from natural products as effective approaches to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
MK-6892: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-6892 is a potent and selective full agonist of the G protein-coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor. Developed as a potential therapeutic agent for dyslipidemia, this compound demonstrated significant efficacy in preclinical models by reducing plasma free fatty acid (FFA) levels. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound, offering valuable insights for researchers and professionals in drug development. While the clinical development of this compound appears to have been discontinued, the information presented herein serves as a valuable case study for GPR109A-targeted drug discovery and highlights the complexities of translating preclinical efficacy to clinical outcomes in the management of metabolic and inflammatory diseases.
Introduction
Dyslipidemia, characterized by abnormal levels of lipids in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease.[1][2] For decades, nicotinic acid (niacin) has been utilized as a therapeutic agent to manage dyslipidemia, primarily through its interaction with the GPR109A receptor.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of lipolysis and plasma FFA concentrations.[4] However, the clinical utility of niacin is often limited by a prominent side effect of cutaneous flushing, which is also mediated by GPR109A activation.[3]
This compound emerged from drug discovery efforts aimed at identifying novel GPR109A agonists with an improved therapeutic window, specifically seeking to retain the beneficial FFA-lowering effects while minimizing the flushing response.[5] This document details the preclinical data and methodologies used to characterize this compound, providing a technical foundation for understanding its mechanism of action and potential therapeutic applications.
Core Data Presentation
The preclinical development of this compound generated key quantitative data that established its potency and selectivity as a GPR109A agonist. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 4 nM | [5] |
| GTPγS EC50 | Human | 16 nM | [5] |
-
Ki (Inhibition Constant): A measure of the binding affinity of this compound to the human GPR109A receptor. A lower Ki value indicates a higher binding affinity.
-
GTPγS EC50 (Half-maximal Effective Concentration): The concentration of this compound that elicits 50% of the maximal response in a GTPγS binding assay, indicating its functional potency as an agonist.
Table 2: Preclinical In Vivo Efficacy of this compound
| Species | Dosing | Effect on Plasma FFA | Reference |
| Mouse | Oral | Significant reduction | [6] |
| Rat | Not Specified | FFA reduction with a superior therapeutic window over niacin (less vasodilation) | [5] |
| Dog | Not Specified | FFA reduction with a superior therapeutic window over niacin (less vasodilation) | [5] |
Signaling Pathways and Experimental Workflows
The therapeutic effects and side effects of GPR109A agonists are mediated through distinct downstream signaling cascades. Understanding these pathways is crucial for the rational design of novel therapeutics.
GPR109A Signaling Pathway
Activation of GPR109A by an agonist like this compound initiates two primary signaling pathways: a Gαi-mediated pathway and a β-arrestin-mediated pathway.
References
- 1. In Vitro Effect of Fatty Acids Identified in the Plasma of Obese Adolescents on the Function of Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
MK-6892: A Technical Guide on a GPR109A Agonist for Lipidology and Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-6892 is a potent and selective full agonist of the G protein-coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor.[1] Preclinical research has primarily focused on its potential in lipidology as a therapeutic agent for dyslipidemia, aiming to reduce plasma free fatty acids (FFA) with a potentially improved side-effect profile compared to niacin. While no direct studies of this compound in oncology have been identified, the receptor it targets, GPR109A, has been shown to play a context-dependent dual role in cancer, acting as a tumor suppressor in some cancers and a potential promoter in others. This guide provides a comprehensive overview of the available preclinical data for this compound, detailed experimental methodologies, and the underlying signaling pathways.
Core Area: Lipidology
The primary therapeutic rationale for this compound in lipidology is based on its agonism of GPR109A, which is highly expressed in adipocytes. Activation of this receptor leads to a reduction in plasma free fatty acids.
Mechanism of Action
In adipocytes, GPR109A is coupled to an inhibitory G-protein (Gi/o).[2] Activation of GPR109A by an agonist like this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP levels decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). The inhibition of HSL leads to a decrease in the hydrolysis of triglycerides, resulting in a reduced release of free fatty acids into the circulation.[3]
Quantitative Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| Ki | Human GPR109A | 4 nM[1] |
| GTPγS EC50 | Human GPR109A | 16 nM[1] |
| GTPγS EC50 | Rat GPR109A | 4.6 µM[1] |
| GTPγS EC50 | Dog GPR109A | 1.3 µM[1] |
| GTPγS EC50 | Mouse GPR109A | 240 nM[1] |
| Calcium Mobilization EC50 | U2OS β-arrestin2-RrGFP cells | 74 nM[1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Mouse Model | Dosing | Result |
| Blood Levels at 15 min | Wild-Type (WT) C57Bl/6 | 100 mg/kg (oral) | 229 µM[1] |
| Blood Levels at 15 min | GPR109A Null C57Bl/6 | 100 mg/kg (oral) | 148 µM[1] |
| Plasma FFA Suppression | Wild-Type (WT) | 100 mg/kg (oral) | Effective suppression[1] |
| Plasma FFA Suppression | GPR109A Null | 100 mg/kg (oral) | No suppression[1] |
Experimental Protocols
Based on the available literature, the following are generalized protocols for key experiments with this compound.
1.3.1. In Vitro GTPγS Binding Assay
-
Objective: To determine the potency and efficacy of this compound at the GPR109A receptor.
-
Cell Lines: CHO-K1 cells stably expressing human GPR109A.
-
Methodology:
-
Prepare membranes from the GPR109A-expressing cells.
-
Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
After incubation, separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine EC50 values.
-
1.3.2. In Vivo Free Fatty Acid Suppression in Mice
-
Objective: To assess the in vivo efficacy of this compound in reducing plasma FFA levels.
-
Animal Models: Wild-type and GPR109A null mice on a C57Bl/6 genetic background.[1]
-
Methodology:
-
House animals under standard conditions with ad libitum access to food and water.
-
Administer this compound orally at a dose of 100 mg/kg.[1]
-
Collect blood samples at specified time points (e.g., 15 minutes post-dosing).[1]
-
Separate plasma by centrifugation.
-
Analyze plasma FFA levels using a commercially available enzymatic colorimetric assay kit.
-
Measure blood levels of this compound using a suitable analytical method like LC-MS/MS.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR109A signaling pathway in adipocytes.
Caption: In vivo experimental workflow for FFA suppression.
Core Area: Oncology (Target-Based Inference)
Direct research on this compound in oncology is not publicly available. However, its target, GPR109A, has been implicated in cancer with a dual, context-dependent role.
GPR109A as a Tumor Suppressor
In certain cancers, such as colon and breast cancer, GPR109A expression is often silenced.[4][5] Re-expression and activation of GPR109A in these cancer cells can induce apoptosis and inhibit tumor growth.[4][5] The tumor-suppressive effects are thought to be mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and cyclin D1, and the suppression of NF-κB activation.[5]
GPR109A as a Potential Tumor Promoter
Conversely, in other contexts like keratinocytes, GPR109A activation can promote pro-inflammatory signaling, and its expression is upregulated in some epidermoid carcinomas.[6][4] This suggests that the role of GPR109A in cancer is highly dependent on the cellular and tissue environment.
Hypothetical Signaling in Oncology
The signaling pathways downstream of GPR109A in cancer cells are not as well-defined as in adipocytes but are thought to involve the modulation of key survival and apoptotic pathways.
Caption: Dual role of GPR109A in oncology.
Future Directions and Conclusion
This compound has demonstrated clear preclinical efficacy as a GPR109A agonist for reducing plasma free fatty acids, warranting further investigation for the treatment of dyslipidemia. The lack of flushing data in the available literature is a key missing piece for its potential clinical translatability compared to niacin.
In oncology, the role of GPR109A is complex and tissue-dependent. While no studies have directly tested this compound in cancer models, its potent agonism at GPR109A suggests it could be a valuable tool for investigating the therapeutic potential of activating this receptor in cancers where it has a tumor-suppressive role. Conversely, caution would be warranted in cancers where GPR109A activation may be proliferative. Future research should focus on elucidating the context-dependent signaling of GPR109A in various cancer types and exploring the effects of selective agonists like this compound in relevant preclinical cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
MK-6892: Detailed Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6892 is a potent and selective full agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. It has been investigated as a preclinical candidate with a superior therapeutic window compared to niacin, demonstrating a significant reduction in plasma free fatty acids (FFA) with a reduced flushing (vasodilation) response in animal models.[1] This document provides detailed application notes and protocols for in vivo studies involving this compound, aimed at assisting researchers in the fields of pharmacology, metabolic diseases, and drug development.
Mechanism of Action
This compound exerts its effects by activating GPR109A, which is primarily expressed in adipocytes and immune cells such as Langerhans cells and keratinocytes.[1] The activation of GPR109A initiates two main signaling pathways:
-
Gαi-mediated pathway: This pathway is responsible for the desired therapeutic effect of reducing plasma FFA levels. Activation of the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of hormone-sensitive lipase. This ultimately suppresses the release of free fatty acids from adipose tissue.
-
β-arrestin-mediated pathway: This pathway is believed to be responsible for the common side effect of flushing (vasodilation) associated with GPR109A agonists.
The improved therapeutic profile of this compound suggests a potential bias towards the Gαi-mediated pathway over the β-arrestin pathway compared to older agonists like niacin.
Data Presentation
Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) |
| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dog | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Mouse | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific quantitative pharmacokinetic data for this compound is not publicly available in the reviewed literature. The table is provided as a template for researchers to populate with their own experimental data.
In Vivo Efficacy: Free Fatty Acid (FFA) Reduction and Vasodilation
| Species | Endpoint | This compound ED50 (mg/kg) | Niacin ED50 (mg/kg) | Therapeutic Window (Vasodilation ED50 / FFA Reduction ED50) |
| Rat | FFA Reduction | Data not publicly available | Data not publicly available | Superior to Niacin[1] |
| Vasodilation (Ear Flushing) | Data not publicly available | Data not publicly available | ||
| Dog | FFA Reduction | Data not publicly available | Data not publicly available | Superior to Niacin[1] |
| Vasodilation (Ear Flushing) | Data not publicly available | Data not publicly available |
Note: While it is stated that this compound has a superior therapeutic window compared to niacin, specific ED50 values for FFA reduction and vasodilation are not publicly available. The table highlights the expected qualitative relationship.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rodents (rats or mice) and non-rodents (dogs).
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Animal models (e.g., Sprague-Dawley rats, Beagle dogs)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer a single oral dose of this compound via gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL for rats) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points.
-
Suggested time points for a typical pharmacokinetic study: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into EDTA tubes and place on ice immediately.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
In Vivo Efficacy Protocol: Free Fatty Acid (FFA) Reduction Assay
Objective: To evaluate the dose-dependent effect of this compound on plasma FFA levels.
Materials:
-
This compound
-
Vehicle for oral administration
-
Animal models (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies
-
Centrifuge
-
Commercial FFA quantification kit (e.g., colorimetric or enzymatic assay)
Procedure:
-
Animal Preparation: Follow the same acclimation and fasting procedures as in the pharmacokinetic study.
-
Dosing:
-
Administer single oral doses of this compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) to different groups of animals.
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples at a time point corresponding to the expected maximum effect (e.g., 1-2 hours post-dose, based on pharmacokinetic data). A pre-dose sample should also be taken.
-
-
Plasma Preparation: Prepare plasma as described in the pharmacokinetic protocol.
-
FFA Analysis:
-
Quantify the concentration of FFA in the plasma samples using a commercially available kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage reduction in FFA levels for each dose group compared to the vehicle control group.
-
Determine the ED50 value for FFA reduction by fitting the dose-response data to a suitable pharmacological model.
-
In Vivo Safety Protocol: Vasodilation (Ear Flushing) Assay
Objective: To assess the potential of this compound to induce vasodilation (flushing).
Materials:
-
This compound
-
Vehicle for oral administration
-
Animal models (e.g., Sprague-Dawley rats or Beagle dogs)
-
Oral gavage needles
-
Laser Doppler flowmeter or visual scoring system for ear redness.
Procedure:
-
Animal Preparation: Acclimate animals as previously described. Fasting is not typically required for this assay.
-
Dosing:
-
Administer single oral doses of this compound at various concentrations.
-
Include a positive control (e.g., niacin) and a vehicle control group.
-
-
Assessment of Vasodilation:
-
Visual Scoring: Observe the ears of the animals at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) after dosing. Score the redness of the ears on a predefined scale (e.g., 0 = no change, 1 = slight pink, 2 = moderate red, 3 = intense red).
-
Laser Doppler Flowmetry: For a more quantitative assessment, measure blood flow in the ear using a laser Doppler flowmeter at the same time points. An increase in blood flow is indicative of vasodilation.
-
-
Data Analysis:
-
For visual scoring, calculate the mean score for each dose group at each time point.
-
For laser Doppler data, calculate the percentage change in blood flow from baseline.
-
Determine the ED50 for the flushing response.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the GPR109A receptor.
Caption: Experimental workflow for the in vivo FFA reduction assay.
References
Application Notes and Protocols for MK-6892 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of MK-6892 in mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on specific experimental goals and mouse models.
Introduction to this compound
This compound is a potent and selective full agonist for the high-affinity nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A). Activation of GPR109A by agonists like this compound has been shown to modulate lipid metabolism and inflammatory responses. Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in plasma free fatty acids (FFA).
Recommended Dosage and Administration
Based on published in vivo studies, a standard and effective oral dosage of this compound in mice has been established.
Table 1: Recommended Dosage of this compound in Mice
| Parameter | Recommendation |
| Dosage | 100 mg/kg |
| Route of Administration | Oral (p.o.) |
| Mouse Strain | C57BL/6 (wild-type and GPR109A knockout models have been used) |
Formulation and Preparation
Proper formulation is critical for ensuring the bioavailability and efficacy of orally administered this compound. The following table details a commonly used vehicle for its preparation.
Table 2: Vehicle Formulation for this compound
| Component | Percentage |
| Dimethyl sulfoxide (B87167) (DMSO) | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Preparation Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, combine the required volumes of PEG300 and Tween-80 and mix thoroughly.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex until a clear solution is obtained.
-
Add the saline to the mixture and vortex again to ensure homogeneity.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols
The following protocols provide a detailed methodology for the administration of this compound to mice via oral gavage and outline a general framework for acute and chronic study designs.
Oral Gavage Administration Protocol
This protocol is adapted from standard laboratory procedures for oral gavage in mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice)
-
Syringes (1 ml)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the dosing volume (10 ml/kg body weight is a general guideline for maximum volume).
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will naturally swallow as the needle reaches the pharynx, which facilitates the passage of the needle into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach (at the pre-measured depth), slowly administer the this compound formulation over 2-3 seconds.
-
-
Post-Administration:
-
Gently withdraw the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, lethargy) for at least 15-30 minutes post-administration.
-
Experimental Design: Acute Pharmacodynamic Study
Objective: To assess the acute effects of this compound on plasma free fatty acids (FFA).
Workflow:
Application Notes and Protocols for Oral Administration of MK-6892 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the oral administration of MK-6892 in rat models. This compound is a potent and selective full agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). This document outlines the mechanism of action of this compound, detailed protocols for its oral administration via gavage, and methods for evaluating its pharmacodynamic effects, specifically the reduction of plasma free fatty acids (FFA). All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility in a research setting.
Introduction
This compound is a biaryl cyclohexene (B86901) carboxylic acid derivative that has demonstrated excellent receptor activity and favorable pharmacokinetic profiles across multiple species, including rats.[1] As a selective agonist for GPR109A, it mimics the action of nicotinic acid (niacin) in modulating lipid metabolism.[1] The primary therapeutic interest in GPR109A agonists lies in their ability to lower plasma levels of free fatty acids (FFA) and triglycerides. This compound has been shown to have a superior therapeutic window concerning FFA reduction versus vasodilation (flushing), a common side effect of niacin, in animal models.[1]
Mechanism of Action
This compound exerts its biological effects by binding to and activating GPR109A, a Gi/o protein-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells. The activation of GPR109A initiates two primary signaling pathways:
-
Gαi/o-Mediated Pathway: Upon agonist binding, the Gαi/o subunit of the heterotrimeric G protein is activated. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In adipocytes, the reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, ultimately inhibiting the hydrolysis of triglycerides and reducing the release of FFA into the bloodstream.
-
β-Arrestin-Mediated Pathway: GPR109A activation also recruits β-arrestin proteins. This pathway is primarily associated with receptor desensitization and internalization, but is also implicated in some of the off-target effects of GPR109A agonists, such as cutaneous vasodilation (flushing).
Signaling Pathway of this compound via GPR109A
Caption: GPR109A signaling cascade initiated by this compound.
Quantitative Data
While specific pharmacokinetic and pharmacodynamic values for this compound in rats are cited as favorable in the primary literature, detailed public data is limited. The following tables are structured to be populated as data becomes available from experimental work.
Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Rats
| Parameter | Value | Units | Conditions |
| Dose | e.g., 10 | mg/kg | Single oral gavage |
| Cmax | Data not available | ng/mL | |
| Tmax | Data not available | h | |
| AUC(0-t) | Data not available | ng·h/mL | |
| Oral Bioavailability (F%) | Data not available | % |
Table 2: Dose-Dependent Reduction of Free Fatty Acids (FFA) in Rat Plasma
| Oral Dose (mg/kg) | % FFA Reduction (at Tmax) | Notes |
| e.g., 1 | Data not available | Fasted rats |
| e.g., 3 | Data not available | Fasted rats |
| e.g., 10 | Data not available | Fasted rats |
| e.g., 30 | Data not available | Fasted rats |
Experimental Protocols
The following protocols provide detailed methodologies for the oral administration of this compound to rats and the subsequent analysis of its effect on plasma FFA levels.
Protocol for Oral Administration of this compound by Gavage
This protocol is a standard procedure for administering a specific volume of a substance directly into the stomach of a rat.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes (1-3 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, from the mouth to the last rib. Mark this length on the needle.
-
Restrain the rat securely, holding it near the thoracic region and supporting its lower body. Gently extend the head back to create a straight line through the neck and esophagus.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass smoothly with no resistance.
-
Once the needle is at the pre-measured depth, slowly administer the this compound suspension.
-
Gently withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress for at least 10 minutes.
-
Experimental Workflow for Oral Gavage
Caption: Step-by-step workflow for oral gavage in rats.
Protocol for Plasma Free Fatty Acid (FFA) Analysis
This protocol outlines the collection of blood samples and the subsequent measurement of FFA levels.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
Commercial FFA quantification kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Blood Sample Collection:
-
At predetermined time points following this compound administration (e.g., 0, 0.5, 1, 2, 4, 8 hours), collect blood samples from the rats (e.g., via tail vein or saphenous vein).
-
Collect the blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean tube. Store plasma at -80°C until analysis.
-
-
FFA Quantification:
-
Thaw the plasma samples on ice.
-
Follow the manufacturer's instructions for the chosen commercial FFA quantification kit. This typically involves:
-
Preparing a standard curve using the provided FFA standards.
-
Adding plasma samples and standards to a 96-well plate.
-
Adding the reaction mix from the kit to each well.
-
Incubating the plate for the specified time at the recommended temperature.
-
Measuring the absorbance or fluorescence using a microplate reader.
-
-
Calculate the FFA concentration in the plasma samples by comparing their readings to the standard curve.
-
Workflow for FFA Analysis
Caption: Workflow for the analysis of plasma free fatty acids.
Safety Precautions
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Personnel should be properly trained in oral gavage techniques to minimize stress and potential injury to the animals, such as esophageal perforation.
-
Appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn when handling this compound and during animal procedures.
References
Application Notes and Protocols for MK-6892 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of MK-6892, a potent and selective full agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2) or the high-affinity nicotinic acid receptor.
Summary of this compound In Vitro Activity
This compound demonstrates high potency and selectivity for the human GPR109A receptor. Its activity has been characterized across various in vitro cell-based assays, confirming its role as a full agonist. The following table summarizes the available quantitative data for this compound.
| Assay Type | Species | Receptor | Parameter | Value | Reference |
| Radioligand Binding | Human | GPR109A | Ki | 4 nM | [1] |
| GTPγS Binding | Human | GPR109A | EC50 | 16 nM | [1] |
| GTPγS Binding | Rat | GPR109A | EC50 | 4.6 µM | [1] |
| GTPγS Binding | Dog | GPR109A | EC50 | 1.3 µM | [1] |
| GTPγS Binding | Mouse | GPR109A | EC50 | 240 nM | [1] |
| Calcium Mobilization | Human | GPR109A | EC50 | 74 nM | [1][2] |
| β-Arrestin Recruitment | Human | GPR109A | Potent Internalization | Not Quantified | [1] |
GPR109A Signaling Pathway
This compound activates GPR109A, which is primarily coupled to the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can stimulate calcium mobilization and lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.
Caption: GPR109A Signaling Pathway Activated by this compound.
Experimental Protocols
GTPγS Binding Assay
This assay measures the functional activation of GPR109A by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit upon receptor stimulation by this compound.
Experimental Workflow:
Caption: Workflow for the GTPγS Binding Assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR109A.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Prepare the assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound.
-
GPR109A-expressing cell membranes (5-20 µg protein/well).
-
[³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity by the Gi-coupled GPR109A receptor upon stimulation with this compound. Intracellular cAMP levels are measured after stimulating the cells with forskolin (B1673556), a direct activator of adenylyl cyclase.
Experimental Workflow:
Caption: Workflow for the cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing GPR109A in a 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a luciferase-based reporter assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR109A activation by this compound. Since GPR109A is Gi-coupled, cells co-expressing a promiscuous G protein like Gα16 or a chimeric G protein (e.g., Gαqi5) are often used to couple the receptor to the phospholipase C (PLC) pathway, which leads to calcium release.
Experimental Workflow:
Caption: Workflow for the Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing GPR109A (and a suitable promiscuous G protein, if necessary) into black-walled, clear-bottom 96-well plates and allow them to attach overnight.
-
-
Assay Procedure:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. An anion-exchange inhibitor like probenecid (B1678239) can be included to prevent dye leakage.
-
Wash the cells to remove the extracellular dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add serial dilutions of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor. Various technologies can be used, such as enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
Experimental Workflow (Example using Enzyme Fragment Complementation):
Caption: Workflow for the β-Arrestin Recruitment Assay.
Detailed Protocol (based on PathHunter Assay Principle):
-
Cell Culture:
-
Use a cell line (e.g., U2OS, CHO, or HEK293) engineered to co-express GPR109A fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Seed the cells in a white, solid-bottom 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Add serial dilutions of this compound to the cells.
-
Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.
-
Add the detection reagents containing the enzyme substrate according to the manufacturer's instructions.
-
Incubate at room temperature for approximately 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
References
Application Notes and Protocols: GTPγS Binding Assay for GPR40 Agonist Activity
Audience: Researchers, scientists, and drug development professionals.
Note on Compound MK-6892: Initial literature review indicates that this compound is a potent and selective agonist for the GPR109A receptor, not GPR40. These application notes will focus on the general methodology for assessing GPR40 agonists using the GTPγS binding assay, with specific examples referencing the known GPR40 agonist, MK-8666 .
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[1][3] Agonist activation of GPR40 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[4]
The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the activity of ligands at G protein-coupled receptors (GPCRs).[5][6][7] This assay measures the initial step in the G protein activation cycle: the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit following agonist binding to the receptor.[5][8] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated G protein is trapped in its active state, allowing for the quantification of receptor activation.[7][8] This method is invaluable for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists, making it a cornerstone in drug discovery and pharmacological characterization.[9]
GPR40 Signaling Pathway
GPR40 primarily couples to the Gαq/11 subfamily of G proteins.[1][10] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP subunit then dissociates from the Gβγ dimer and activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ is a key signal that triggers the exocytosis of insulin-containing granules from the pancreatic β-cell.[3]
Quantitative Data for GPR40 Agonists
The GTPγS binding assay allows for the determination of key pharmacological parameters. The table below presents data for the GPR40 agonist MK-8666.
| Compound | Parameter | Value | Cell System | Comments | Reference |
| MK-8666 | EC₅₀ | 0.54 nM | Human GPR40 expressing cells | Potent partial agonist. | |
| MK-8666 | Efficacy | Partial Agonist | - | Stimulates insulin secretion in a glucose-dependent manner. Clinical trials were terminated due to liver safety concerns. | [4][11] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol provides a framework for assessing GPR40 agonists. Optimization of specific conditions, such as membrane protein concentration and incubation times, is recommended for each experimental system.
Materials and Reagents
-
Membranes: Cell membranes prepared from a cell line stably expressing human GPR40 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS: For determination of non-specific binding.
-
GDP: To facilitate the nucleotide exchange reaction.
-
Test Compound: GPR40 agonist (e.g., MK-8666) dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Membrane Preparation
-
Culture cells expressing GPR40 to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot and store membranes at -80°C until use.[6]
Assay Procedure
-
Prepare serial dilutions of the GPR40 agonist (e.g., MK-8666) in assay buffer. Include a vehicle control for basal activity.
-
In a 96-well plate, add the following components in order:
-
Pre-incubate the plate at 30°C for 15-30 minutes.[5]
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[6]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[5][6]
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer.[5]
-
Dry the filter plate completely.
-
Add ~50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (agonist/vehicle) - Non-specific Binding (unlabeled GTPγS).[6]
-
-
Generate Dose-Response Curve:
-
Plot the specific binding (cpm or as a percentage of maximal stimulation) against the logarithm of the agonist concentration.
-
-
Determine Pharmacological Parameters:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[6]
-
Experimental Workflow
The following diagram illustrates the key steps in the GTPγS binding assay workflow.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GPR40/FFAR1 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] This receptor is highly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids (FFAs).[2][4][5] Upon activation, GPR40 potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it an attractive target for the development of novel anti-diabetic drugs.[1][2][4]
One of the key signaling pathways initiated by GPR40 activation is the Gq-protein dependent pathway, which leads to the mobilization of intracellular calcium.[1][5][6] This increase in cytosolic calcium is a critical step in the signaling cascade that ultimately results in insulin exocytosis. Consequently, a calcium mobilization assay is a robust and widely used in vitro method to screen for and characterize GPR40 agonists.[1]
Important Note on MK-6892: The compound this compound is a potent and selective agonist for the GPR109A receptor, also known as the high-affinity nicotinic acid receptor.[7] It is not a GPR40/FFAR1 agonist. Therefore, this application note will provide a general protocol for a GPR40 calcium mobilization assay using a well-characterized GPR40 agonist, such as TAK-875 (Fasiglifam), as an example.[1]
GPR40/FFAR1 Signaling Pathway
Activation of GPR40 by an agonist leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gq protein.[1] The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][5] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
GPR40/FFAR1 signaling pathway leading to calcium mobilization.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384- or 1536-well plates.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40/FFAR1.
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Probenecid: Anion transport inhibitor to prevent dye leakage (typically used at a final concentration of 2.5 mM).
-
Test Compound: GPR40 agonist (e.g., TAK-875).
-
Control Agonist: A known GPR40 agonist.
-
Plate Type: Black-walled, clear-bottom 96-well plates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow
General workflow for the in vitro calcium mobilization assay.
Step-by-Step Procedure
-
Cell Plating (Day 1):
-
Dye Loading (Day 2):
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the fluorescent dye (e.g., Fluo-4 AM) in DMSO and then diluting it in assay buffer containing probenecid.[1]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.[1]
-
Incubate the plate for 60 minutes at 37°C in the dark.[1]
-
-
Compound Preparation (Day 2):
-
Prepare serial dilutions of the test compound (e.g., TAK-875) and a control agonist in the assay buffer.
-
It is crucial to maintain the final concentration of DMSO below 0.5% to prevent cellular toxicity.[1]
-
-
Calcium Mobilization Measurement (Day 2):
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.[1]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[1]
-
The instrument's integrated liquid handler should then add a specific volume (e.g., 20 µL) of the compound dilutions to the respective wells.[1]
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decline.[1]
-
Data Analysis and Expected Results
The fluorescence signal is typically measured in Relative Fluorescence Units (RFU). For each well, the change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of the agonist. The data can then be normalized and expressed as a percentage of the response to a maximal concentration of a control agonist.
A dose-response curve is generated by plotting the normalized response against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can then be determined using non-linear regression analysis.
Quantitative Data for GPR40 Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| TAK-875 | IP-accumulation | CHO-K1 | 20 | [8] |
| AMG 837 | IP-accumulation | CHO-K1 | 36 | [8] |
| MK-2305 | IP-accumulation | CHO-K1 | 20 | [8] |
| AM-1638 | IP-accumulation | CHO-K1 | 20 | [8] |
| AM-5262 | IP-accumulation | CHO-K1 | 26 | [8] |
Note: While the table above provides EC50 values from an IP-accumulation assay, which is another downstream indicator of Gq activation, these values are indicative of the potency of these compounds in activating the Gq pathway that leads to calcium mobilization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Suboptimal cell health or density. | Ensure optimal cell culture conditions and seeding density. Titrate the concentration of the calcium-sensitive dye and the loading time. |
| High Well-to-Well Variability | Inconsistent pipetting or non-uniform cell seeding. | Ensure accurate and consistent liquid handling. Verify uniform cell distribution in the wells. |
| High Background Signal | Autofluorescence of test compounds or spontaneous calcium oscillations. | Run a control plate with compounds but without cells to check for autofluorescence. Ensure a stable baseline reading before adding the compounds.[1] |
Conclusion
The in vitro calcium mobilization assay is a powerful and versatile tool for the screening and characterization of GPR40/FFAR1 agonists.[1] By providing quantitative data on the potency and efficacy of test compounds, this assay plays a crucial role in the discovery and development of novel therapeutics for type 2 diabetes and other metabolic disorders.[1] Careful optimization of experimental parameters and adherence to a detailed protocol are essential for generating reliable and reproducible data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free fatty acids increase cytosolic free calcium and stimulate insulin secretion from beta-cells through activation of GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of MK-6892 in the U2OS Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The U2OS cell line, derived from a human osteosarcoma, is a cornerstone in cancer research, prized for its epithelial morphology and, most notably, its wild-type p53 status.[1][2] This characteristic makes it an invaluable model for studying the p53 tumor suppressor pathway and its role in apoptosis and cell cycle arrest in response to therapeutic agents.[1][2] MK-6892 is a potent and selective agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3] Activation of GPR109A has been demonstrated to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic target.[4][5][6] This document provides detailed protocols for investigating the effects of this compound on the U2OS cell line, with a focus on evaluating GPR109A expression, cell viability, apoptosis, and activation of the p53 signaling pathway.
Data Presentation
This compound Compound Profile
| Parameter | Value | Reference |
| Target | GPR109A (HCAR2) | [3] |
| Activity | Potent, selective, full agonist | [3] |
| Ki (Human GPR109A) | 4 nM | [3] |
| GTPγS EC50 (Human GPR109A) | 16 nM | [3] |
| Calcium Mobilization EC50 | 74 nM | [3] |
Hypothetical Experimental Data Summary
The following tables represent hypothetical data that could be generated using the protocols outlined in this document.
Table 1: Cell Viability (IC50) of this compound in U2OS Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Apoptosis Induction by this compound in U2OS Cells (48-hour treatment)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V Positive) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 5.2 ± 0.8 | 1.0 ± 0.1 |
| 1 | 12.5 ± 1.5 | 2.3 ± 0.3 |
| 5 | 35.8 ± 3.2 | 5.8 ± 0.6 |
| 10 | 62.1 ± 4.5 | 10.2 ± 1.1 |
Table 3: p53 Pathway Activation by this compound in U2OS Cells (24-hour treatment, 10 µM)
| Protein | Fold Change in Expression (vs. Vehicle) |
| p53 | 3.5 ± 0.4 |
| p21 | 4.2 ± 0.5 |
| BAX | 3.8 ± 0.4 |
| PUMA | 3.1 ± 0.3 |
Experimental Protocols
Protocol 1: Determination of GPR109A (HCAR2) Expression in U2OS Cells
Objective: To determine if U2OS cells endogenously express the this compound target, GPR109A. This is a critical first step before proceeding with functional assays.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture: Culture U2OS cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
RNA Extraction: When cells reach 80-90% confluency, wash with PBS and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system with SYBR Green master mix.
-
Primers for HCAR2 (GPR109A): (Design and validate primers based on the human HCAR2 sequence from NCBI Gene).
-
Housekeeping Gene Primers (e.g., GAPDH, ACTB): Use validated primers for a stable housekeeping gene for normalization.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to ensure product specificity.
-
-
-
Data Analysis: Calculate the relative expression of HCAR2 using the ΔΔCt method, normalized to the housekeeping gene.
Methodology: Western Blotting
-
Protein Extraction: Lyse U2OS cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for GPR109A overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
-
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of U2OS cells and to calculate the half-maximal inhibitory concentration (IC50).
Methodology: MTT or WST-1 Assay
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assays
Objective: To quantify the induction of apoptosis in U2OS cells following treatment with this compound.
Methodology: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Seed U2OS cells in a 6-well plate and treat with various concentrations of this compound (based on IC50 values) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Methodology: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as the cell viability assay in a white-walled 96-well plate.
-
Assay Procedure: After the 48-hour treatment, add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase-3/7 activity.
Protocol 4: Western Blot Analysis of p53 Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in the p53 signaling pathway.
Methodology: Western Blotting
-
Cell Treatment and Lysis: Treat U2OS cells with this compound (e.g., at the IC50 concentration) for 24 hours. Lyse the cells as described in Protocol 1.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the procedures outlined in Protocol 1.
-
Immunoblotting:
-
Probe separate membranes with primary antibodies against:
-
p53
-
p21
-
BAX
-
PUMA
-
Loading control (e.g., GAPDH, β-actin)
-
-
Follow the remaining immunoblotting steps as described in Protocol 1.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the fold change in protein expression relative to the vehicle control.
Visualizations
Caption: Experimental workflow for investigating this compound in U2OS cells.
Caption: Proposed GPR109A signaling pathway leading to apoptosis in U2OS cells.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil apoptosis mediated by nicotinic acid receptors (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of MK-6892 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, handling, and storage of stock solutions of MK-6892, a potent and selective full agonist for the high-affinity nicotinic acid receptor GPR109A.[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, and reliable performance of the compound in experimental settings. The information presented here is intended to support researchers in pharmacology, drug discovery, and related fields.
Introduction to this compound
This compound is a biaryl cyclohexene (B86901) carboxylic acid that acts as a potent and selective agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2).[4][5][6] It has been investigated for its potential in lowering blood lipid levels.[4] The compound has a molecular weight of 386.4 g/mol .[3][7][8] Understanding its mechanism of action is key to designing experiments; this compound binding to GPR109A activates downstream signaling pathways, which can be visualized in the following diagram.
Solubility and Storage
Proper solvent selection and storage are critical for maintaining the integrity of this compound stock solutions. The following tables summarize the solubility and storage recommendations.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (129.40 mM) | Ultrasonic assistance may be needed.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.47 mM) | Clear solution.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.47 mM) | Clear solution.[1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.47 mM) | Clear solution.[1][3] |
Table 2: Storage of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| Powder | 4°C | 2 years[3] |
| In Solvent | -80°C | 6 months[3] |
| In Solvent | -20°C | 1 month[3] |
Note: It is strongly recommended to prepare fresh solutions for experiments.[2] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
The following protocols outline the preparation of this compound stock solutions for both in vitro and in vivo applications. The overall workflow is depicted in the diagram below.
Protocol for In Vitro Stock Solution (High Concentration)
This protocol is suitable for preparing a high-concentration stock solution in DMSO for subsequent dilution in cell culture media or buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, brief sonication or gentle warming can aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Protocol for In Vivo Formulation
This protocol describes the preparation of a formulation suitable for oral administration in animal models. The solvents should be added sequentially as listed.[1][3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes
Procedure:
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (for a final volume of 1 mL): a. To 400 µL of PEG300, add 100 µL of the concentrated DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL.
-
Final Solution: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.[1] This formulation results in a clear solution.[1][3]
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and the associated solvents. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reactivi.ro [reactivi.ro]
- 4. MK6892 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [precision.fda.gov]
Application Notes and Protocols for MK-6892 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of MK-6892, a potent and selective G protein-coupled receptor 109A (GPR109A) agonist, for use in preclinical animal studies. The following information is intended to guide researchers in preparing stable and effective formulations for various administration routes.
Introduction to this compound
This compound is a biaryl cyclohexene (B86901) carboxylic acid that acts as a full agonist for the high-affinity niacin receptor, GPR109A.[1][2][3] It has demonstrated a good pharmacokinetic (PK) profile across multiple species and has been investigated for its potential to reduce free fatty acids with a lower propensity for the flushing side effect commonly associated with niacin.[1][2] For in vivo evaluation, particularly in rodent models, appropriate formulation is critical to ensure accurate dosing and bioavailability.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its formulation.
Table 1: Physicochemical and In Vitro Activity of this compound
| Parameter | Value | Species | Reference |
| GPR109A Ki | 4 nM | Human | [3] |
| GTPγS EC50 | 16 nM | Human | [3] |
| Calcium Mobilization EC50 | 74 nM | - | [3] |
| Solubility in Formulations | ≥ 2.5 mg/mL | - | [3] |
Table 2: Recommended Formulation Compositions for Animal Studies
| Formulation Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| Protocol 1 (Aqueous-based) | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[3] |
| Protocol 2 (Cyclodextrin-based) | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL[3] |
| Protocol 3 (Oil-based) | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[3] |
Experimental Protocols
The following are detailed methodologies for preparing this compound formulations for animal administration.
General Preparation Guidelines
-
Always start by preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Add co-solvents sequentially to the DMSO stock solution.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Protocol 1: Aqueous-Based Formulation for Oral or Parenteral Administration
This formulation is suitable for achieving a clear solution for administration routes where an aqueous vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Calculate the required amount of this compound for the desired final concentration (e.g., 2.5 mg/mL).
-
Prepare a stock solution by dissolving the this compound powder in DMSO. The volume of DMSO should be 10% of the final total volume.
-
In a separate sterile container, add the PEG300, which constitutes 40% of the final volume.
-
To the PEG300, add the Tween-80, which is 5% of the final volume, and mix thoroughly.
-
Slowly add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture while stirring.
-
Add the sterile saline (45% of the final volume) to the mixture and continue to stir until a clear, homogeneous solution is obtained.
Protocol 2: Cyclodextrin-Based Formulation for Improved Solubility
This formulation utilizes a solubilizing agent, Sulfobutylether-β-cyclodextrin (SBE-β-CD), which can enhance the aqueous solubility of poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Stir until the SBE-β-CD is completely dissolved.
-
Calculate the required amount of this compound for the desired final concentration.
-
Prepare a stock solution by dissolving the this compound powder in DMSO. The volume of DMSO will be 10% of the final total volume.
-
In a sterile container, add the 20% SBE-β-CD solution, which will constitute 90% of the final volume.
-
Slowly add the this compound/DMSO stock solution to the SBE-β-CD solution while stirring until a clear solution is formed.
Protocol 3: Oil-Based Formulation for Oral Administration
This formulation is suitable for oral gavage and can be useful for compounds with good lipid solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Calculate the required amount of this compound for the desired final concentration.
-
Prepare a stock solution by dissolving the this compound powder in DMSO. The volume of DMSO will be 10% of the final total volume.
-
In a sterile container, add the corn oil, which will constitute 90% of the final volume.
-
Slowly add the this compound/DMSO stock solution to the corn oil while stirring continuously to ensure a uniform suspension or solution.
Visualizations
The following diagrams illustrate the formulation workflows and the signaling pathway of this compound.
Caption: GPR109A signaling pathway activated by this compound.
Caption: Workflow for the preparation of this compound formulations.
References
- 1. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Free Fatty Acid (FFA) Levels Following MK-6892 Treatment
Version: 1.0
Introduction
MK-6892 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of GPR109A in adipocytes is known to inhibit lipolysis, leading to a transient reduction in plasma free fatty acid (FFA) levels.[1][2][3][4] The measurement of plasma FFA is a critical biomarker for assessing the pharmacodynamic activity of GPR109A agonists like this compound in both preclinical and clinical research. These application notes provide a detailed protocol for the quantification of FFA levels in plasma samples following treatment with this compound, utilizing a common enzymatic colorimetric assay.
Principle of FFA Measurement
The protocol described is based on an enzymatic colorimetric method. In this assay, free fatty acids are first activated by acyl-CoA synthetase (ACS). The resulting acyl-CoA is then oxidized by acyl-CoA oxidase (ACOD), which produces hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of a peroxidase, reacts with a chromogenic substrate to produce a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the FFA concentration in the sample.[5][6][7][8][9]
Data Presentation
The following tables represent hypothetical yet typical data that could be generated from preclinical and clinical studies evaluating the effect of this compound on plasma FFA levels.
Table 1: Effect of a Single Oral Dose of this compound on Plasma FFA Levels in Mice
| Treatment Group | Dose (mg/kg) | Time Post-Dose (min) | Plasma FFA (µM) (Mean ± SD) | % FFA Reduction vs. Vehicle |
| Vehicle (0.5% MC) | - | 15 | 750 ± 85 | 0% |
| This compound | 30 | 15 | 375 ± 50 | 50% |
| This compound | 100 | 15 | 225 ± 40 | 70% |
Table 2: Time Course of Plasma FFA Suppression by this compound in a Phase I Human Study
| Treatment | Time (hours) | Plasma FFA (µM) (Mean ± SEM) |
| Placebo | 0 | 620 ± 45 |
| 1 | 610 ± 50 | |
| 2 | 630 ± 48 | |
| 4 | 625 ± 55 | |
| This compound (100 mg) | 0 | 635 ± 50 |
| 1 | 310 ± 35 | |
| 2 | 250 ± 30 | |
| 4 | 480 ± 40 |
Experimental Protocols
Materials and Reagents
-
Free Fatty Acid Quantification Kit (enzymatic colorimetric)
-
Plasma samples (collected in EDTA or heparin tubes, unless contraindicated by the kit)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at or near 570 nm
-
96-well microplates
-
Pipettes and tips
-
Reagent reservoirs
-
Vortex mixer
-
Incubator set to 37°C
Protocol for Plasma Sample Collection and Preparation
-
Blood Collection: Collect whole blood from subjects at predetermined time points post-MK-6892 or vehicle administration into tubes containing anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 1000-2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes. Samples should be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: Prior to the assay, thaw frozen plasma samples on ice. Depending on the expected FFA concentration, dilute the plasma samples with PBS. A dilution of 1:2 to 1:5 is often appropriate for baseline human plasma.
Protocol for FFA Quantification
This protocol is a general guideline based on commercially available enzymatic colorimetric kits. Refer to the specific manufacturer's instructions for detailed procedures.
-
Standard Curve Preparation: Prepare a series of FFA standards (e.g., palmitic acid) of known concentrations in the range of the assay (e.g., 0 to 1000 µM).
-
Reagent Preparation: Prepare the assay reagents, including the Acyl-CoA Synthetase solution, the enzyme mix containing Acyl-CoA Oxidase and peroxidase, and the colorimetric probe solution, according to the kit's instructions.
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the prepared standards and diluted plasma samples to the wells of a 96-well plate.
-
Add the Acyl-CoA Synthetase solution to each well and incubate for a specified time (e.g., 30 minutes) at 37°C. This step converts the FFAs to acyl-CoA.
-
Add the enzyme mix and colorimetric probe solution to each well.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance of each well at the recommended wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the FFA concentration in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the resulting concentration by the dilution factor to obtain the final FFA concentration in the original plasma sample.
-
Visualizations
Caption: GPR109A signaling pathway activated by this compound in adipocytes.
Caption: Experimental workflow for measuring FFA levels after this compound treatment.
References
- 1. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free Fatty Acid Colorimetric Assay Kit (ab282927) | Abcam [abcam.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Errors in measuring plasma free fatty acid concentrations with a popular enzymatic colorimetric kit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic determination of serum-free fatty acids: a colorimetric method. | Semantic Scholar [semanticscholar.org]
- 9. An enzymatic method for the determination of free fatty acids in serum/plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-6892 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with MK-6892.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: While comprehensive public data on the intrinsic aqueous solubility of this compound is limited, in vivo studies have successfully employed co-solvent formulations to achieve concentrations suitable for experimentation. For instance, formulations containing DMSO, PEG300, Tween-80, and saline have achieved concentrations of at least 2.5 mg/mL.[1]
Q2: My this compound is not dissolving in aqueous buffers. What should I do?
A2: this compound, like many small molecule inhibitors, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Q3: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.1% v/v), to your aqueous buffer can help maintain the solubility of this compound.
-
Use a co-solvent system: For in vivo or more complex in vitro systems, a co-solvent approach using excipients like PEG300 and Tween-80 in saline can be effective.[1]
-
Consider using cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.[1]
Q4: What are some established formulation strategies for in vivo administration of this compound?
A4: For in vivo studies, several formulation protocols have been reported to achieve a clear solution of this compound at concentrations of ≥ 2.5 mg/mL. These often involve a multi-component solvent system.[1] The selection of a suitable formulation depends on the route of administration and the animal model.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound solubility.
Issue 1: Difficulty preparing a high-concentration stock solution in DMSO.
-
Possible Cause: The concentration you are trying to achieve may exceed the solubility limit of this compound in DMSO.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can help increase the dissolution rate.
-
Sonication: Use a bath sonicator to provide mechanical energy to aid dissolution.[1]
-
Vortexing: Vigorous vortexing can also help to break up any solid aggregates and promote dissolution.
-
Re-evaluate Required Concentration: If the above steps do not work, you may need to prepare a less concentrated stock solution and adjust your experimental dilutions accordingly.
-
Issue 2: Compound precipitates out of solution during storage.
-
Possible Cause: The stock solution may be supersaturated, or the storage temperature may be too low.
-
Troubleshooting Steps:
-
Store at Room Temperature: If the compound is stable at room temperature, storing the DMSO stock at this temperature can prevent precipitation caused by cold storage. Always check the manufacturer's recommendations for storage conditions.
-
Prepare Fresh Solutions: For optimal results, it is often best to prepare fresh dilutions from your stock solution for each experiment.
-
Re-dissolve Before Use: If you observe precipitation in a stored stock, gently warm and sonicate the solution to re-dissolve the compound before making your working dilutions.
-
Quantitative Data Summary
The following tables summarize formulation data for this compound based on available information.
Table 1: In Vivo Formulation Examples for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achieved Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Microcentrifuge tubes
Methodology:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.86 mg of this compound into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution according to the manufacturer's recommendations.
Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Propylene Glycol (PG) or Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline or Phosphate Buffered Saline (PBS)
Methodology:
-
In a sterile tube, add the required volume of the co-solvent (PG or PEG300).
-
Add the surfactant (Tween-80) to the co-solvent and mix thoroughly.
-
Add the calculated volume of the this compound DMSO stock solution to the co-solvent/surfactant mixture and vortex to ensure homogeneity.
-
Slowly add the aqueous component (saline or PBS) to the organic mixture while vortexing to prevent precipitation. The order of addition is critical.
-
Visually inspect the final formulation for clarity.
Visualizations
Caption: Workflow for addressing this compound precipitation upon aqueous dilution.
Caption: Approaches to improve the aqueous solubility of this compound.
References
Technical Support Center: Enhancing In Vivo Bioavailability of MK-6892
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of MK-6892, a potent GPR109A agonist. Due to the limited publicly available ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound, this guide leverages established principles for improving the bioavailability of structurally similar compounds, particularly biaryl cyclohexene (B86901) carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed low and variable plasma exposure after oral dosing. What are the potential causes?
Low and variable oral bioavailability of a compound like this compound, a biaryl cyclohexene carboxylic acid, can stem from several factors:
-
Poor Aqueous Solubility: As a carboxylic acid, the solubility of this compound is likely pH-dependent. In the acidic environment of the stomach, it may have limited solubility, leading to incomplete dissolution and consequently, poor absorption.
-
Low Permeability: The molecule's size, polarity, and charge at physiological pH can limit its ability to passively diffuse across the intestinal epithelium.
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the intestine or liver before it reaches systemic circulation. Common metabolic pathways for carboxylic acids include glucuronidation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively pump it back into the gut lumen, reducing net absorption.
Q2: What are the initial steps to troubleshoot poor oral bioavailability of this compound?
A systematic approach is recommended to identify the root cause of poor bioavailability. The following workflow can guide your investigation.
Q3: How can I improve the solubility of this compound for in vivo studies?
Improving solubility is often the first step to enhancing oral absorption. Consider the following approaches:
-
pH Adjustment and Buffering: For a carboxylic acid, increasing the pH of the formulation vehicle can enhance solubility. The use of buffers can help maintain a favorable pH for dissolution in the gastrointestinal tract.
-
Co-solvents and Surfactants: Employing pharmaceutically acceptable co-solvents (e.g., PEG 300, propylene (B89431) glycol) and surfactants (e.g., Tween® 80, Cremophor® EL) can significantly increase the solubility of poorly soluble compounds.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer carrier (e.g., PVP, HPMC) can prevent crystallization and maintain a supersaturated state in the gut, leading to enhanced absorption.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can improve the dissolution rate and extent of a poorly soluble drug.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in Caco-2 Assays
Symptom: The apparent permeability coefficient (Papp) of this compound in the apical-to-basolateral direction is low (<1 x 10⁻⁶ cm/s) in Caco-2 cell monolayers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility in the assay buffer | Pre-dissolve this compound in a small amount of DMSO and then dilute in the transport buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤1%). | Increased concentration of this compound in the donor compartment, allowing for a more accurate permeability assessment. |
| High plasma protein binding in the receiver compartment | Use a receiver buffer containing a physiological concentration of bovine serum albumin (BSA) to mimic in vivo conditions. | Increased flux by creating a "sink" condition in the receiver compartment. |
| Efflux by transporters (e.g., P-gp, BCRP) | Conduct the Caco-2 assay in the presence and absence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP). | A significant increase in the A-to-B Papp value and a decrease in the efflux ratio (B-to-A Papp / A-to-B Papp) in the presence of an inhibitor suggests that this compound is a substrate for that transporter. |
| Metabolism by Caco-2 cells | Analyze both the donor and receiver compartments for the parent compound and potential metabolites using LC-MS/MS. | Identification of metabolites will indicate that intestinal metabolism may be a contributing factor to low bioavailability. |
Issue 2: High In Vitro Metabolic Clearance
Symptom: this compound shows rapid degradation in in vitro metabolic stability assays using liver microsomes or hepatocytes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Extensive Phase I Metabolism (CYP450) | Incubate this compound with specific recombinant CYP450 enzymes to identify the major metabolizing isoforms. | Pinpointing the specific CYP enzymes responsible for metabolism can help predict potential drug-drug interactions. |
| Extensive Phase II Metabolism (Glucuronidation) | Since this compound is a carboxylic acid, it is a likely substrate for UGT enzymes. Perform metabolic stability assays with liver microsomes fortified with UDPGA. | The formation of a glucuronide conjugate, detectable by LC-MS/MS, would confirm this metabolic pathway. |
| Species Differences in Metabolism | Compare the metabolic stability of this compound in liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human). | Understanding species-specific metabolic profiles is crucial for selecting the appropriate animal model for preclinical studies and for predicting human pharmacokinetics. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Studies:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired final concentration.
-
For efflux assessment, prepare parallel experiments with a known P-gp inhibitor (e.g., verapamil) and/or a BCRP inhibitor (e.g., Ko143).
-
Add the this compound solution to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from the desired species), a buffer (e.g., potassium phosphate), and this compound.
-
Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Visualization of Key Concepts
Disclaimer: The information provided in this technical support center is for research purposes only and is based on general principles of drug development. Specific experimental conditions for this compound should be optimized based on its unique physicochemical properties.
Potential off-target effects of MK-6892
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of MK-6892, a potent and selective GPR109A agonist. While published data indicates that this compound has a "remarkably clean off-target profile," it is crucial for researchers to validate its selectivity within their specific experimental systems.[1] This guide offers troubleshooting advice and frequently asked questions to address potential issues and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a potent and selective full agonist for the high-affinity nicotinic acid receptor, GPR109A.[2] Preclinical studies have reported it to have "remarkably clean off-target profiles," suggesting a high degree of selectivity for its intended target.[1] However, specific quantitative data from comprehensive off-target screening panels is not extensively published in the public domain. Therefore, it is recommended that researchers perform their own selectivity profiling in the context of their experimental model.
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound, as a GPR109A agonist, primarily signals through the Gαi subunit of the heterotrimeric G protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can lead to the recruitment of β-arrestins, which can initiate downstream signaling cascades independent of G protein coupling.[3][4]
Q3: I am observing an unexpected phenotype in my experiment. Could it be an off-target effect of this compound?
A3: While this compound is reported to be highly selective, an unexpected phenotype could potentially arise from an off-target interaction, especially at high concentrations. It is also important to consider other factors such as experimental variability, cell line-specific effects, or uncharacterized aspects of GPR109A signaling in your specific model. The troubleshooting guide below provides steps to help distinguish between on-target and potential off-target effects.
Q4: How can I experimentally assess the selectivity of this compound in my system?
A4: Several methods can be employed to assess the selectivity of this compound:
-
Use of a GPR109A antagonist: Co-treatment with a selective GPR109A antagonist should reverse the observed effects of this compound if they are on-target.
-
GPR109A knockout/knockdown models: The effects of this compound should be absent in cells or animals where the GPR109A gene has been knocked out or its expression has been silenced (e.g., using siRNA or shRNA).
-
Dose-response analysis: A clear and saturable dose-response curve that aligns with the known potency of this compound for GPR109A is indicative of an on-target effect.
-
Use of a structurally distinct GPR109A agonist: If another GPR109A agonist with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Off-target screening panels: For comprehensive analysis, you can submit this compound to commercial off-target screening services that test for activity against a broad range of receptors, ion channels, and enzymes.
Troubleshooting Guide: Differentiating On-Target vs. Potential Off-Target Effects
This guide is designed to help you troubleshoot unexpected experimental outcomes and determine if they are mediated by the on-target activity of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype | 1. Off-target effect: this compound may be interacting with another protein at the concentration used. 2. Experimental variability: Inconsistent cell density, passage number, or reagent preparation can lead to variable results.[5] 3. Cell line-specific GPR109A signaling: The downstream consequences of GPR109A activation may be uncharacterized in your specific cell line. | 1. Perform a dose-response experiment to determine if the effect is concentration-dependent. Use the lowest effective concentration of this compound. 2. Validate the on-target effect using a GPR109A antagonist or a GPR109A knockout/knockdown model. 3. Standardize all experimental parameters, including cell culture conditions and assay procedures.[5] |
| Effect observed at high concentrations only | 1. Off-target activity: Off-target effects are more likely to occur at higher concentrations where the compound may bind to lower-affinity sites. 2. Low GPR109A expression: Your experimental system may have low levels of the GPR109A receptor, requiring higher concentrations of the agonist to elicit a response. | 1. Determine the EC50 of this compound in your system and compare it to the known potency for GPR109A. A significant rightward shift may suggest an off-target effect. 2. Quantify GPR109A expression levels in your cells (e.g., via qPCR or western blot). 3. If possible, use a cell line with higher GPR109A expression as a positive control. |
| Phenotype does not match known GPR109A biology | 1. Novel GPR109A signaling: You may have uncovered a previously unknown signaling pathway downstream of GPR109A in your specific cell type. 2. Off-target effect: The observed phenotype may be due to the modulation of an unrelated target. | 1. Thoroughly review the literature for GPR109A signaling in similar cell types. 2. Employ the validation strategies outlined in FAQ Q4 to confirm on-target activity. 3. If the effect persists in the absence of GPR109A, it is likely an off-target effect. |
Data Presentation: Off-Target Screening
| Target Class | Specific Target | Assay Type | This compound Concentration Tested (µM) | % Inhibition/Activation | Result |
| GPCRs | e.g., Adrenergic Receptor Alpha 1A | Binding Assay | 10 | < 10% | No significant effect |
| Ion Channels | e.g., hERG | Electrophysiology | 10 | < 5% | No significant effect |
| Kinases | e.g., EGFR | Kinase Activity Assay | 10 | < 15% | No significant effect |
| Enzymes | e.g., COX-2 | Enzyme Activity Assay | 10 | < 20% | No significant effect |
| Transporters | e.g., SERT | Uptake Assay | 10 | < 10% | No significant effect |
Experimental Protocols
Protocol 1: Validating On-Target Effects using a GPR109A Antagonist
-
Cell Culture: Plate your cells of interest at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with a selective GPR109A antagonist at a concentration known to be effective for at least 30 minutes. Include a vehicle control (e.g., DMSO).
-
This compound Treatment: Add this compound at the desired concentration to the wells, both with and without the antagonist.
-
Incubation: Incubate the cells for the appropriate duration to observe the phenotype of interest.
-
Assay: Perform your downstream assay to measure the cellular response (e.g., cAMP measurement, gene expression analysis, cell viability assay).
-
Data Analysis: Compare the response to this compound in the presence and absence of the GPR109A antagonist. A significant reversal of the this compound-induced effect by the antagonist indicates an on-target mechanism.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular context.
-
Cell Culture and Treatment: Culture your cells to a high density and treat them with this compound or a vehicle control for a defined period.
-
Harvest and Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Analyze the amount of soluble GPR109A protein remaining at each temperature using a specific antibody (e.g., by western blot or ELISA).
-
Data Analysis: Binding of this compound to GPR109A is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Mandatory Visualization
Caption: GPR109A Signaling Pathway.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
References
- 1. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MK-6892 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MK-6892 in cell-based assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2) or the high-affinity nicotinic acid receptor.[1] Its primary mechanism of action is to bind to and activate GPR109A, which is a Gi-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] GPR109A activation can also trigger G protein-independent signaling pathways through the recruitment of β-arrestin.[4][5]
Q2: What are the key cellular assays to characterize the activity of this compound?
A2: The key cellular assays to characterize this compound's activity are:
-
GTPγS Binding Assay: To measure the direct activation of the Gi protein coupled to GPR109A.[4][6]
-
cAMP Accumulation Assay: To quantify the functional consequence of GPR109A activation, which is the inhibition of cAMP production.[3][7]
-
Calcium Mobilization Assay: To assess GPR109A signaling through Gq-coupled pathways, which can be enabled by the co-expression of a promiscuous Gα subunit.[8][9][10]
-
β-Arrestin Recruitment Assay: To investigate G protein-independent signaling and receptor desensitization.[4][11]
Q3: What is a recommended starting concentration range for this compound in a new cell-based assay?
A3: Based on its high potency, a good starting point for a dose-response experiment with this compound is to use a wide range of concentrations, typically from 0.1 nM to 10 µM. The reported Ki and EC50 values for human GPR109A are in the low nanomolar range (Ki = 4 nM, GTPγS EC50 = 16 nM).[1] However, the optimal concentration will depend on the specific cell line, the level of GPR109A expression, and the assay endpoint being measured.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your complete cell culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
Q5: Is this compound known to have off-target effects?
A5: While this compound is described as a selective GPR109A agonist, it is good practice to consider potential off-target effects, as is the case with any small molecule inhibitor.[12][13][14] To confirm that the observed effects are GPR109A-mediated, consider using a GPR109A knockout or knockdown cell line as a negative control, or comparing the effects with a structurally different GPR109A agonist.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across different assays and species.
Table 1: In Vitro Activity of this compound on Human GPR109A
| Assay Type | Parameter | Value (nM) | Cell Line |
| Radioligand Binding | Ki | 4 | CHO-K1 |
| GTPγS Binding | EC50 | 16 | CHO-K1 |
| Calcium Mobilization | EC50 | 74 | U2OS |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Activity of this compound on GPR109A from Different Species
| Species | Assay Type | Parameter | Value (nM) |
| Mouse | GTPγS Binding | EC50 | 240 |
| Rat | GTPγS Binding | EC50 | 4600 |
| Dog | GTPγS Binding | EC50 | 1300 |
Data sourced from MedchemExpress.[1]
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides for common issues encountered when working with this compound.
GPR109A Signaling Pathway
Experimental Workflow for this compound Characterization
Protocol 1: GTPγS Binding Assay
Objective: To measure the this compound-stimulated binding of [³⁵S]GTPγS to membranes from cells expressing GPR109A.
Materials:
-
Cell membranes from a cell line stably expressing GPR109A (e.g., CHO-K1, HEK293).
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture GPR109A-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer containing GDP (final concentration 10 µM).
-
Add 25 µL of varying concentrations of this compound or vehicle control.
-
Add 25 µL of the membrane suspension (10-20 µg of protein).
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all other readings.
-
Plot the specific binding against the log concentration of this compound to determine the EC50 value.
-
Protocol 2: cAMP Inhibition Assay (HTRF)
Objective: To measure the inhibition of forskolin-stimulated cAMP production by this compound in GPR109A-expressing cells.
Materials:
-
GPR109A-expressing cells (e.g., HEK293 or CHO).
-
This compound.
-
HTRF cAMP assay kit.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
384-well white microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Seed GPR109A-expressing cells into a 384-well plate and culture overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except negative control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log concentration of this compound to determine the IC50 value.
-
Protocol 3: β-Arrestin Recruitment Assay (BRET)
Objective: To monitor the recruitment of β-arrestin to the GPR109A receptor upon stimulation with this compound.
Materials:
-
HEK293 cells.
-
Expression plasmids: GPR109A fused to a Renilla luciferase variant (e.g., GPR109A-Rluc8) and β-arrestin-2 fused to a yellow fluorescent protein (e.g., Venus-β-arrestin-2).
-
Transfection reagent.
-
Coelenterazine (B1669285) h (BRET substrate).
-
This compound.
-
96-well white, clear-bottom microplates.
-
BRET-compatible microplate reader.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the GPR109A-Rluc8 and Venus-β-arrestin-2 plasmids.
-
Seed the transfected cells into 96-well plates and culture for 24-48 hours.
-
-
Assay:
-
Wash the cells once with PBS.
-
Add 90 µL of assay buffer (e.g., HBSS) to each well.
-
Add 10 µL of varying concentrations of this compound.
-
-
Substrate Addition and Incubation:
-
Add coelenterazine h to a final concentration of 5 µM.
-
Incubate for 5-10 minutes at 37°C in the dark.
-
-
Measurement:
-
Measure the luminescence at two wavelengths (e.g., for Rluc8 and Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log concentration of this compound to determine the EC50 value.
-
Troubleshooting Guide
Problem: Low or no signal in a functional assay.
-
Possible Cause: Low expression of GPR109A in the chosen cell line.
-
Solution: Confirm GPR109A expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line.[15]
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Titrate key reagents, such as forskolin in a cAMP assay, to find the optimal concentration that provides a robust assay window. Perform a time-course experiment to determine the peak response time.[15]
-
-
Possible Cause: Poor cell health.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and have high viability (>90%) before starting the experiment. Avoid using high-passage number cells.[15]
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.
-
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique.
-
-
Possible Cause: Edge effects.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity.
-
Problem: Observed effect may be due to cytotoxicity.
-
Possible Cause: this compound concentration is too high.
-
Possible Cause: High concentration of DMSO.
-
Solution: Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.
-
-
Possible Cause: The observed phenotype is a result of off-target effects.
-
Solution: Use a GPR109A-negative cell line or a structurally unrelated GPR109A agonist to confirm that the effect is mediated through GPR109A.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Species-specific differences in MK-6892 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-6892.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as HCA2). GPR109A is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by this compound, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is the basis for its primary pharmacological effects.
Q2: What are the known species-specific differences in the in vitro activity of this compound?
This compound exhibits significant species-specific differences in its potency at the GPR109A receptor. It is most potent at the human receptor, with considerably lower potency at the rat, dog, and mouse receptors. A summary of the in vitro activity is provided in the table below.
| Species | Assay Type | Parameter | Value |
| Human | Radioligand Binding | Ki | 4 nM |
| Human | GTPγS Binding | EC50 | 16 nM |
| Human | Calcium Mobilization | EC50 | 74 nM |
| Rat | GTPγS Binding | EC50 | 4.6 µM (4600 nM) |
| Dog | GTPγS Binding | EC50 | 1.3 µM (1300 nM) |
| Mouse | GTPγS Binding | EC50 | 240 nM |
Q3: How do the in vivo effects of this compound differ across species, particularly concerning flushing?
A key functional difference in the in vivo activity of this compound and other GPR109A agonists like nicotinic acid (niacin) is the flushing response (vasodilation), which is a significant side effect in humans. This compound was specifically designed to have a superior therapeutic window, providing a reduction in free fatty acids (FFA) with a reduced flushing profile compared to niacin in animal models. While direct quantitative comparisons in the public literature are limited, studies in rats and dogs have demonstrated this improved profile. The flushing response to GPR109A agonists is primarily mediated by the release of prostaglandins, such as PGD2 and PGE2, from skin cells.
Q4: What is the signaling pathway activated by this compound?
This compound activates the GPR109A signaling pathway. The binding of this compound to GPR109A induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunit can also activate downstream signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro assays across different experiments.
Q: We are observing high variability in our EC50 values for this compound in our GTPγS binding assays. What could be the cause?
A: Several factors can contribute to variability in GTPγS binding assays. Here are some common troubleshooting steps:
-
Cell Membrane Preparation: Ensure consistency in your cell membrane preparation protocol. The quality and concentration of the membranes are critical. Inconsistent protein concentration will lead to variable results.
-
GDP Concentration: The concentration of GDP is crucial for the assay window. High concentrations of GDP can suppress basal GTPγS binding but may also reduce the signal from agonist stimulation. Titrate the GDP concentration to find the optimal balance for your system.
-
Assay Buffer Composition: The concentrations of MgCl2 and NaCl in the assay buffer can significantly impact the results. Optimize these concentrations for your specific receptor and cell system.
-
Ligand Dilution: Ensure accurate serial dilutions of this compound. Given its potency, especially on the human receptor, small errors in dilution can lead to significant shifts in the dose-response curve.
-
Incubation Time and Temperature: Maintain consistent incubation times and temperatures. Deviations can affect the rate of nucleotide exchange and, consequently, the measured signal.
Issue 2: Unexpected cellular responses not aligning with GPR109A activation.
Q: We are seeing some cellular effects in our experiments with this compound that we cannot directly attribute to the inhibition of adenylyl cyclase. Are there other potential signaling pathways or off-target effects?
A: While this compound is reported to have a clean off-target profile, it's essential to consider the following:
-
Gβγ Subunit Signaling: Upon activation of the Gi/o protein, the Gβγ subunit can also signal to other effectors, such as ion channels and phospholipases. These pathways could contribute to the observed cellular responses.
-
β-arrestin Recruitment: Like many GPCRs, GPR109A can signal through β-arrestin pathways, which can initiate a distinct set of cellular responses independent of G-protein signaling. This compound has been shown to evoke potent internalization of GPR109A in U2OS β-arrestin2-RrGFP cells.
-
Off-Target Screening: While reported to be selective, without access to the specific panel of off-targets tested, it is difficult to rule out a very specific interaction with another protein in your experimental system. If you suspect an off-target effect, consider using a structurally different GPR109A agonist as a control to see if the unexpected effect persists.
Experimental Protocols
GTPγS Binding Assay (Filtration Format)
This protocol provides a general framework for a GTPγS binding assay. Optimization of specific concentrations and incubation times is recommended for each experimental system.
-
Membrane Preparation:
-
Culture cells expressing the GPR109A receptor of interest.
-
Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate):
-
To each well, add:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
10 µL of GDP to a final concentration of 10-30 µM.
-
20 µL of varying concentrations of this compound.
-
20 µL of cell membranes (5-20 µg of protein).
-
-
For non-specific binding, add 10 µM of unlabeled GTPγS.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity using a microplate scintillation counter.
-
Calcium Mobilization Assay
This protocol is for measuring GPR109A-mediated calcium mobilization in cells co-expressing a promiscuous G-protein like Gα16.
-
Cell Seeding:
-
Seed HEK293 cells co-transfected with GPR109A and Gα16 into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (HBSS with 20 mM HEPES) to achieve the desired final concentrations.
-
-
Assay Performance (using a FLIPR or similar instrument):
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Place the cell plate and the compound plate into the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will add 20 µL of the this compound solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the maximum response to generate a dose-response curve and calculate the EC50.
-
MK-6892 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with MK-6892. The following question-and-answer format addresses specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective full agonist for the high-affinity nicotinic acid receptor GPR109A (also known as HCAR2).[1][2][3] Upon binding, it activates the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2] This activation is also linked to β-arrestin pathways.[2] The primary therapeutic effects are anti-lipolytic and anti-inflammatory.[2]
Q2: I am observing lower than expected potency in my in vitro assays. What could be the cause?
Several factors could contribute to lower than expected potency. Consider the following:
-
Compound Solubility: this compound has specific solubility requirements. Ensure you are using an appropriate solvent system as recommended. For in vitro assays, dissolving in DMSO is a common starting point. Incomplete dissolution will lead to a lower effective concentration.
-
Receptor Subtype and Species Differences: The potency of this compound can vary between species. For example, its activity is significantly weaker in rats and dogs compared to humans.[1] Confirm the species from which your cell line or receptor preparation is derived and refer to species-specific potency data if available.
-
Cellular Context: The expression level of GPR109A and the downstream signaling components in your chosen cell line can greatly influence the observed potency. U2OS cells expressing β-arrestin2-RrGFP have been used to demonstrate potent internalization of GPR109A by this compound.[1]
-
Assay-Specific Conditions: The EC50 value can differ depending on the assay format. For instance, the GTPγS EC50 for human GPR109A is 16 nM, while the EC50 for calcium mobilization is 74 nM.[1]
Q3: My in vivo results for FFA reduction are inconsistent. What should I check?
Inconsistent in vivo results are often traced back to issues with formulation, administration, or experimental design.
-
Formulation and Administration: It is critical to prepare a clear and stable solution for in vivo administration. It is recommended to prepare working solutions fresh on the day of the experiment.[1] If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1] Ensure the chosen administration route and vehicle are appropriate for your animal model.
-
Dosage and Pharmacokinetics: The pharmacokinetic profile of this compound can vary between species.[3] Blood levels of the compound should be sufficient to engage the GPR109A receptor. For example, a 100 mg/kg oral dose in mice resulted in blood levels significantly higher than the in vitro EC50.[1]
-
Receptor-Dependence: To confirm that the observed effects are GPR109A-dependent, consider using GPR109A knockout or null animal models as a negative control.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Stock or Working Solutions | Improper solvent or poor dissolution. | Prepare a stock solution in 100% DMSO. For working solutions, use the recommended co-solvent systems. If precipitation occurs, gentle heating and/or sonication can be applied. Always prepare fresh working solutions for in vivo experiments.[1] |
| High Variability Between Replicates | Inconsistent dosing, poor mixing, or cell plating irregularities. | Ensure accurate and consistent pipetting for both compound and cell plating. Thoroughly mix solutions before application. |
| No Response or Weak Response in Cells | Low or absent GPR109A expression in the chosen cell line. | Verify GPR109A expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express GPR109A, such as CHO cells or engineered cell lines.[3] |
| Unexpected Side Effects (e.g., Flushing) | Off-target effects or species-specific responses. | While this compound is designed to have a reduced flushing profile compared to niacin, some vasodilation may still occur, especially at higher doses.[3][4] Consider dose-response studies to identify a therapeutic window with minimal side effects. |
Experimental Protocols
In Vitro GTPγS Binding Assay
This protocol is adapted from methodologies used to characterize GPR109A agonists.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human GPR109A.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein), GDP (10 µM), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [35S]GTPγS (0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate.
-
Detection: Measure the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Free Fatty Acid (FFA) Reduction in Mice
This protocol is a general guideline for assessing the in vivo efficacy of this compound.
-
Animal Model: Use wild-type C57Bl/6 mice. For control experiments, GPR109A null mice on the same background can be used.[1]
-
Formulation: Prepare this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the solution is clear before administration.
-
Administration: Administer this compound orally (e.g., at 100 mg/kg).[1]
-
Blood Sampling: Collect blood samples at baseline and at various time points post-administration (e.g., 15 minutes).[1]
-
FFA Analysis: Isolate plasma from the blood samples and measure FFA levels using a commercially available kit.
-
Data Analysis: Compare the FFA levels at different time points to the baseline levels to determine the percent reduction.
Quantitative Data Summary
| Parameter | Human GPR109A | Rat GPR109A | Dog GPR109A | Reference |
| Ki | 4 nM | - | - | [1] |
| GTPγS EC50 | 16 nM | 4.6 µM | 1.3 µM | [1] |
| Calcium Mobilization EC50 | 74 nM | - | - | [1] |
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of this compound via the GPR109A receptor.
Caption: Experimental workflow for in vivo free fatty acid (FFA) reduction studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Long-term stability of MK-6892 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of MK-6892 in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and its solutions?
For the solid (powder) form, this compound should be stored at -20°C for up to 3 years.[1] Solutions of this compound are reported to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] If short-term storage of a stock solution is necessary, one supplier suggests that aliquots in tightly sealed vials at -20°C may be usable for up to one month, though this is a general recommendation and not specific stability data. Another supplier recommends storing stock solutions at -80°C for up to two years or -20°C for one year, but emphasizes preventing repeated freeze-thaw cycles.[2] Given the conflicting information and the general advice that solutions are unstable, preparing fresh solutions is the most prudent approach.
Q2: What are common causes of small molecule degradation in solution?
Degradation of small molecules like this compound in solution can be influenced by several factors:
-
Hydrolysis: Compounds with functional groups such as esters or amides can be susceptible to cleavage by water. The rate of hydrolysis is often dependent on the pH of the solution.[3]
-
Oxidation: Molecules with electron-rich portions can be prone to oxidation. This can be accelerated by the presence of dissolved oxygen, exposure to light, and the presence of metal ions.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[4][5]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.[5]
Q3: My this compound solution appears cloudy or has precipitated. What could be the cause?
Precipitation of a compound from solution is often related to solubility issues rather than degradation. This can occur when a stock solution (typically in a high-solubility solvent like DMSO) is diluted into an aqueous buffer where the compound is less soluble.[6][7] It is also possible that the compound is degrading into a less soluble product.[3]
Q4: How does pH affect the stability of compounds in aqueous solutions?
The pH of a solution can significantly impact the stability of a compound, particularly for molecules that are weak acids or bases.[7] For compounds susceptible to hydrolysis, the reaction can be catalyzed by either acidic or basic conditions.[3] The optimal pH for stability is compound-specific and would need to be determined experimentally.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Loss of compound activity in an assay | Compound degradation in the assay buffer or medium. | Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and then analyzing for degradation. Prepare fresh solutions immediately before use. |
| Adsorption to plasticware. | Use low-adsorption plates and tubes. Including a small amount of a non-ionic surfactant in the buffer can sometimes mitigate this.[3] | |
| Inconsistent results between experiments | Variable quality of prepared solutions due to degradation. | Standardize the solution preparation protocol. Always prepare fresh solutions from a solid compound. Avoid repeated freeze-thaw cycles of any stock solutions. |
| Precipitate forms upon dilution into aqueous buffer | The concentration of this compound exceeds its solubility limit in the final buffer. | Prepare a more dilute stock solution. Ensure rapid mixing when diluting the stock solution into the aqueous buffer. Consider the use of solubilizing agents, but verify their compatibility with your assay.[6] |
| The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | While increasing the co-solvent concentration can help, be mindful of its potential effects on your experimental system. For cell-based assays, DMSO concentrations are typically kept below 0.5%.[7] |
Data Presentation
Due to the limited publicly available quantitative stability data for this compound, the following table summarizes the recommended storage conditions based on supplier information. It is crucial to note the inconsistencies and the overarching recommendation to use freshly prepared solutions.
| Form | Storage Temperature | Reported Stability Period | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solution | -20°C | "Unstable, prepare fresh" | [1] |
| Solution (General Guidance) | -20°C (in tightly sealed vials) | Up to 1 month | Not specified as this compound specific |
| Stock Solution | -80°C | 2 years | [2] |
| Stock Solution | -20°C | 1 year | [2] |
Experimental Protocols
Protocol for Preliminary Assessment of this compound Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer or solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into the aqueous buffer of interest to the final desired concentration.
-
Prepare several identical aliquots in sealed, light-protected vials.
-
-
Incubation:
-
Store the aliquots under different conditions you wish to test (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
-
Designate one aliquot as the time-zero (T=0) sample and freeze it immediately at -80°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each condition and freeze it at -80°C to halt any further degradation.
-
-
Analytical Method:
-
Thaw all samples simultaneously.
-
Analyze the concentration of the parent this compound compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
A stability-indicating method is one that can separate the intact drug from its degradation products.
-
-
Data Analysis:
-
Compare the concentration of this compound in the incubated samples to the T=0 sample.
-
Calculate the percentage of the compound remaining at each time point for each condition.
-
Mandatory Visualizations
Caption: GPR109A signaling pathway activated by this compound.
Caption: General workflow for assessing small molecule stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Avoiding precipitation of MK-6892 in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of MK-6892 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in aqueous media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve these solubility challenges.
Issue: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous media exceeds its solubility limit. | Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated Dimethyl Sulfoxide (DMSO) stock solution directly into a large volume of media causes a rapid solvent exchange, leading to the compound "crashing out" of solution.[1] | Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media before preparing the final concentration. Add the stock solution dropwise while gently vortexing the media.[1] |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cellular toxicity.[2] |
Issue: Precipitation Occurs Over Time in Culture
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may form insoluble complexes with salts, amino acids, or other components in the media over time.[1] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[1] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| pH Shift due to Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures, and consider more frequent media changes. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor GPR109A (also known as HCAR2).[3][4] GPR109A is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
Q2: What are the key chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₄O₅[6] |
| Molecular Weight | 386.40 g/mol [6] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in DMSO (50 mg/mL or 129.40 mM)[3] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for this compound is high-quality, anhydrous DMSO.[3] It is advisable to use freshly opened DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[3]
Q4: What are some starting concentrations for in vitro cell-based assays with this compound?
A4: The reported Ki and EC50 values for this compound on human GPR109A are 4 nM and 16 nM, respectively.[3] For cell-based assays, a common starting point is to test a wide range of concentrations around the EC50 value, for example, from 1 nM to 1 µM. The optimal concentration will depend on the specific cell type and assay conditions.
Q5: Can I use co-solvents to improve the solubility of this compound in my experiments?
A5: Yes, for in vivo studies, formulations with co-solvents have been successfully used. These include combinations of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[3] For in vitro cell culture, the use of such co-solvents should be carefully evaluated for potential cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[3]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials: this compound stock solution, pre-warmed (37°C) complete cell culture medium, sterile tubes.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, prepare an intermediate dilution of the stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the intermediate (or stock) solution to the final volume of pre-warmed cell culture medium.
-
Add the solution dropwise while gently swirling or vortexing the media to ensure rapid and uniform mixing.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Visualizations
Signaling Pathway of this compound via GPR109A
Caption: Activation of the GPR109A receptor by this compound.
Experimental Workflow for Preparing Working Solutions
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
Technical Support Center: MK-6892 In Vitro Assays
Welcome to the technical support center for MK-6892. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum on in vitro assays involving this compound, a potent PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
Q1: How does serum affect the IC50 value of this compound in cell proliferation assays?
A1: Serum can significantly increase the apparent IC50 value of this compound in cell proliferation assays. This is due to two main factors:
-
Protein Binding: this compound, like many small molecule inhibitors, can bind to proteins present in fetal bovine serum (FBS), most notably albumin. This binding reduces the free concentration of the inhibitor available to interact with its target, PI3Kα, within the cells.
-
Pathway Activation: Serum is rich in growth factors (e.g., IGF-1, EGF) that potently activate the PI3K/Akt signaling pathway.[1][2][3] This heightened pathway activation can create a competitive environment, requiring a higher concentration of this compound to achieve the same level of inhibition.
Q2: My Western blot shows high basal levels of p-Akt even in untreated cells. What could be the cause?
A2: High basal p-Akt levels are often due to the presence of growth factors in the culture medium's serum.[4] To reduce this background and improve the dynamic range for observing this compound-mediated inhibition, it is highly recommended to serum-starve the cells for 4-24 hours before treatment.[5][6][7] This depletes the exogenous growth factors and lowers the basal activity of the PI3K pathway.
Q3: Should I use serum-free media for my MTS/MTT proliferation assay?
A3: For endpoint assays like MTT or MTS, it is often recommended to use serum-free media during the incubation with the tetrazolium salt reagent.[8][9] Components in serum can interfere with the reduction of the reagent and the solubilization of the formazan (B1609692) product, potentially leading to inaccurate absorbance readings. However, the initial cell seeding and drug treatment period may still require serum for maintaining cell health and proliferation.
Q4: Can heat inactivation of serum affect my experiments with this compound?
A4: Yes, heat inactivation of FBS (typically at 56°C for 30 minutes) can alter its composition and potentially impact cell signaling. Some studies have shown that heat-inactivated FBS can still promote cell viability and activate the p38/Akt signaling pathway.[10][11] While the primary purpose of heat inactivation is to remove complement, be aware that it may also affect the growth factor profile and influence the outcome of your experiments.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in proliferation assays.
This guide will help you troubleshoot variability in your IC50 measurements.
dot
Caption: Troubleshooting inconsistent IC50 values.
Problem 2: Weak or no inhibition of p-Akt signal in Western blot.
This guide addresses issues with observing p-Akt inhibition by this compound.
dot
Caption: Troubleshooting weak p-Akt inhibition.
Data Presentation
The presence of serum can have a marked effect on the potency of PI3K inhibitors. The following table illustrates a hypothetical, yet typical, shift in IC50 values for this compound in the presence of varying concentrations of FBS.
| Cell Line | Serum Concentration | This compound IC50 (nM) |
| MCF-7 (PIK3CA mutant) | 0.5% FBS | 50 |
| MCF-7 (PIK3CA mutant) | 10% FBS | 250 |
| T47D (PIK3CA mutant) | 0.5% FBS | 80 |
| T47D (PIK3CA mutant) | 10% FBS | 400 |
Experimental Protocols
Protocol 1: Western Blot for p-Akt Inhibition
This protocol details the steps to assess the inhibition of Akt phosphorylation by this compound.
dot
Caption: Western blot workflow for p-Akt.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[6]
-
Serum Starvation: To reduce basal PI3K pathway activity, aspirate the growth medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-24 hours.[5][6][7]
-
This compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% BSA in TBST.[5][7]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[6][12] Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibodies.[5][6]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[6] Normalize the p-Akt signal to total Akt.
Protocol 2: MTS Cell Proliferation Assay
This protocol outlines the steps for assessing the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Prepare a cell suspension and seed into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[1]
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9][13]
-
Absorbance Reading: Record the absorbance at 490 nm using a multi-well plate reader.[9][13]
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and the points of activation by serum growth factors, as well as inhibition by this compound.
dot
Caption: PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insulin-like Growth factor-1 Induces Phosphorylation of PI3K-Akt/PKB to Potentiate Proliferation of Smooth Muscle Cells in Human Saphenous Vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Role of the p38/AKT Pathway in the Promotion of Cell Proliferation by Serum Heat Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with MK-6892
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MK-6892 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective full agonist for the G protein-coupled receptor GPR109A, which is also known as the high-affinity nicotinic acid receptor.[1] Upon binding, it activates downstream signaling pathways.
Q2: Which cell viability assays are appropriate for use with this compound treatment?
A variety of assays can be used to assess cell viability following treatment with this compound. The choice of assay depends on the specific research question. Commonly used assays include:
-
Metabolic Assays: Tetrazolium-based assays like MTT, MTS, and XTT, or resazurin-based assays (e.g., alamarBlue), measure the metabolic activity of viable cells.[2][3]
-
ATP Assays: These luminescent assays quantify the amount of ATP present, which correlates with the number of metabolically active cells.[2]
-
Membrane Integrity Assays: Dye exclusion assays using reagents like trypan blue, propidium (B1200493) iodide (PI), DRAQ7™, or 7-AAD identify cells with compromised plasma membranes.
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, assays that measure caspase activation (e.g., caspase-3/7 activity), or changes in the mitochondrial membrane potential can be employed.[4][5][6]
Q3: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is dependent on the cell type and the expression level of its target, GPR109A. In some cells, activation of GPR109A may lead to anti-inflammatory or other signaling pathways that could promote survival, while in others, it might induce stress or apoptosis. It is crucial to perform dose-response and time-course experiments to determine the specific effect in your experimental system.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in my MTT assay.
-
Question: I am seeing high variability between replicate wells treated with this compound in my MTT assay. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors.[7]
-
Incomplete Formazan (B1609692) Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient volume of the solubilization solvent can lead to inaccurate readings. It is recommended to visually inspect the wells with a microscope before measuring absorbance.
-
Compound Interference: Some chemical compounds can interfere with the MTT reagent, leading to non-enzymatic reduction of MTT to formazan.[8] To check for this, include control wells with this compound and MTT reagent in cell-free media.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure you have a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
-
Incubation Times: Both the drug treatment time and the MTT incubation time should be consistent across all plates.
-
Issue 2: My cell viability results from a metabolic assay (e.g., MTT) do not match morphological observations.
-
Question: My MTT assay results suggest high cell viability, but under the microscope, the cells appear stressed or apoptotic after this compound treatment. Why is there a discrepancy?
-
Answer: This discrepancy can occur because metabolic assays like MTT measure metabolic activity, not necessarily cell viability directly.[9]
-
Metabolic Hyperactivity: Some cellular stress responses can lead to a temporary increase in metabolic activity, which would result in a stronger signal in an MTT assay, masking underlying cytotoxicity.
-
Mechanism of Action: The signaling pathway activated by this compound might be affecting cellular metabolism in a way that is uncoupled from cell death.
-
Recommendation: It is crucial to use an orthogonal assay to confirm your results. For instance, pair your metabolic assay with a membrane integrity assay (e.g., PI staining) or an apoptosis assay (e.g., caspase-3 activity) to get a more complete picture of cell health.[8]
-
Issue 3: I am unsure if this compound is inducing apoptosis or necrosis.
-
Question: How can I determine the mode of cell death induced by this compound?
-
Answer: Distinguishing between apoptosis and necrosis requires specific assays that detect hallmarks of these distinct cell death processes.
-
Apoptosis Detection: A key biochemical hallmark of apoptosis is the activation of caspases, particularly the executioner caspase-3.[4][5][10] You can measure the activity of caspase-3 using a fluorometric or colorimetric assay.
-
Necrosis Detection: Necrosis is typically characterized by the loss of plasma membrane integrity. You can measure this using a dye exclusion assay (e.g., PI or 7-AAD staining) and flow cytometry.
-
Combined Approach: For a comprehensive analysis, you can use annexin (B1180172) V and PI co-staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Data Presentation
For clear and comparative analysis of your experimental data, we recommend using structured tables.
Table 1: Dose-Response Effect of this compound on Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | Insert Data |
| 1 | Insert Data |
| 10 | Insert Data |
| 100 | Insert Data |
Table 2: Time-Course Effect of this compound on Cell Viability
| Time (hours) | % Cell Viability (Mean ± SD) at [X] µM this compound |
| 0 | 100 ± 4.8 |
| 6 | Insert Data |
| 12 | Insert Data |
| 24 | Insert Data |
| 48 | Insert Data |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add a lysis buffer to each well and incubate on ice.
-
Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the absorbance (405 nm for colorimetric) or fluorescence (excitation/emission ~400/505 nm for fluorometric) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Visualizations
Caption: GPR109A signaling pathway activated by this compound.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting flowchart for viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 3. Cell Viability Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is Your MTT Assay the Right Choice? [ch.promega.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
MK-6892 and Niacin: A Comparative Analysis of Flushing Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flushing side effects associated with the novel GPR109A agonist MK-6892 and the established lipid-lowering agent niacin. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the mechanistic differences and clinical implications of these two compounds.
Executive Summary
Niacin, despite its efficacy in managing dyslipidemia, is often associated with a significant side effect known as flushing, characterized by redness, warmth, and itching of the skin. This reaction is a primary reason for non-adherence to niacin therapy. This compound is a full and potent GPR109A agonist that has been developed with the aim of providing the therapeutic benefits of niacin while minimizing the flushing response. Preclinical data suggests that this compound exhibits a superior therapeutic window compared to niacin, with a reduced propensity for causing vasodilation at doses that effectively reduce free fatty acids.
Mechanism of Action and Flushing Pathway
Niacin-induced flushing is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[1][2][3][4][5] This activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins (B1171923), predominantly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), through the action of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[3][4][5] These prostaglandins then bind to their respective receptors (DP1 and EP) on dermal capillaries, causing vasodilation and the characteristic flushing symptoms.[1][6]
This compound is also a potent agonist of the GPR109A receptor.[7] However, it is postulated to have a reduced flushing profile, a characteristic that was a key objective in its development.[7] The precise mechanism for this reduced flushing effect is not fully elucidated in publicly available literature but may involve biased agonism, leading to a differential downstream signaling cascade that is less prone to inducing prostaglandin-mediated vasodilation.
Quantitative Data on Flushing
Direct head-to-head clinical trial data comparing the flushing profiles of this compound and niacin in humans is not extensively available in the public domain. However, preclinical studies provide a basis for comparison.
| Compound | Study Type | Key Findings on Flushing/Vasodilation | Source |
| This compound | Preclinical (Rats and Dogs) | Superior therapeutic window over niacin regarding free fatty acid reduction versus vasodilation. | [7] |
| Niacin | Clinical Trial (Humans) | 80% of patients on extended-release niacin reported moderate or greater flushing during the first week of treatment. | [8] |
| Niacin | Clinical Trial (Humans) | The mean duration of flushing with immediate-release niacin (500 mg) was 75.4 minutes. | |
| Niacin | Clinical Trial (Humans) | Flushing severity with extended-release niacin was highest in the first two days of treatment. | [8] |
Experimental Protocols for Flushing Assessment
The evaluation of flushing in clinical trials typically involves a combination of subjective patient-reported outcomes and objective physiological measurements.
Patient-Reported Outcomes
-
Flushing Symptom Questionnaire (FSQ): A validated tool used to quantify the severity, frequency, duration, and bother of flushing symptoms.[8] Patients typically use an electronic diary to record their experiences, often rating the global flushing severity on a numerical scale (e.g., 0-10).[8]
-
Flushing ASsessment Tool (FAST): Another validated questionnaire designed to provide a detailed assessment of flushing symptoms and their impact on patients.[9][10] It captures the start and stop times of flushing events and the severity of individual symptoms like redness, warmth, tingling, and itching.[9]
Objective Measurements
-
Laser Doppler Flowmetry: This non-invasive technique is used to quantify cutaneous blood flow. A probe is placed on the skin (e.g., the malar eminence of the face) to measure the flux of red blood cells, providing an objective measure of vasodilation.[11]
-
Malar Skin Temperature: Changes in skin temperature, particularly in the facial area, are measured to assess the heat associated with flushing. An increase in malar temperature is indicative of a flushing reaction.[12]
-
Skin Reaction Measurement Computer System (SKINREMS): A tool developed for the objective and precise analysis of the niacin skin flush test, which can be used to differentiate responses.[13]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of niacin-induced flushing and a typical experimental workflow for assessing flushing in a clinical trial setting.
Caption: Signaling pathway of GPR109A agonist-induced flushing.
Caption: Experimental workflow for a clinical trial assessing flushing.
Conclusion
The available evidence, primarily from preclinical studies, suggests that this compound holds promise as a GPR109A agonist with a reduced flushing liability compared to niacin. This improved side-effect profile could translate to better patient compliance and adherence to therapy for dyslipidemia. Further clinical investigations with direct, head-to-head comparisons are necessary to definitively establish the comparative flushing profiles of this compound and niacin in a clinical setting. The established methodologies for assessing flushing, combining both subjective and objective measures, will be crucial in these future evaluations.
References
- 1. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring flushing symptoms with extended-release niacin using the flushing symptom questionnaire©: results from a randomised placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Flushing ASsessment Tool (FAST): psychometric properties of a new measure assessing flushing symptoms and clinical impact of niacin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A quantitative, non-invasive method for the characterization of flushing reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating the On-Target Effects of MK-6892: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a compound is a critical step in preclinical development. This guide provides a comprehensive comparison of MK-6892, a potent GPR109A agonist, with other alternatives, supported by experimental data from studies involving knockout mice. We detail the experimental protocols used to confirm its mechanism of action and present key data in a clear, comparative format.
This compound is a selective and potent full agonist for the high-affinity nicotinic acid receptor, GPR109A. A pivotal method for validating the on-target effects of such a compound is the use of knockout (KO) animal models. In the case of this compound, studies utilizing GPR109A knockout mice have been instrumental in confirming that its primary pharmacological effect, the reduction of plasma free fatty acids (FFAs), is mediated exclusively through this receptor.
Comparison of GPR109A Agonists
The following table summarizes the in vitro potency of this compound in comparison to other known GPR109A agonists. This data is essential for understanding the relative activity and selectivity of these compounds.
| Compound | Target | Assay Type | Species | Potency (Ki) | Potency (EC50) | Citation(s) |
| This compound | GPR109A | Binding Affinity | Human | 4 nM | [1] | |
| This compound | GPR109A | GTPγS | Human | 16 nM | [1] | |
| This compound | GPR109A | Calcium Mobilization | Human | 74 nM | [1][2] | |
| Niacin | GPR109A | Calcium Mobilization | Human | 52 nM | [2] | |
| Niacin | GPR109A / GPR109B | Functional Assay | Human | 0.1 µM (GPR109A) | [3] | |
| MK-0354 | GPR109A | Functional Assay | Human / Mouse | 1.65 µM / 1.08 µM | [4] | |
| SCH900271 | GPR109A | Functional Assay | Human | 2 nM | [4] |
On-Target Validation in Knockout Mice: Experimental Data
The definitive validation of this compound's on-target effect comes from in vivo studies using mice genetically engineered to lack the GPR109A receptor (GPR109A-/- or NA receptor null mice).
| Animal Model | Compound Administration | Measured Endpoint | Result in Wild-Type (WT) Mice | Result in GPR109A Knockout (KO) Mice | Conclusion | Citation(s) |
| C57Bl/6 | This compound (100 mg/kg, oral) | Plasma Free Fatty Acids (FFA) | Significant suppression of plasma FFA | No suppression of plasma FFA | The FFA-lowering effect of this compound is dependent on the GPR109A receptor. | [1] |
| Ldlr-/- | Niacin | Atherosclerotic lesion progression | Inhibition of progression | No inhibition of progression | Niacin's anti-atherosclerotic effects are mediated by GPR109A on immune cells. | [5] |
| High-Fat Diet-Fed | Niacin | Adipose tissue inflammation | Attenuated inflammation | No effect on inflammation | Niacin's anti-inflammatory effects in adipose tissue are GPR109A-dependent. | [6] |
Experimental Protocols
To ensure the reproducibility and rigor of preclinical studies, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
In Vivo Validation of this compound in GPR109A Knockout Mice
1. Animal Models:
-
Wild-type (WT) and GPR109A knockout (KO) mice on a C57Bl/6 genetic background are used.
-
Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
2. Compound Administration:
-
This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Mice are fasted for a short period (e.g., 4 hours) before dosing to reduce variability in FFA levels.
-
A single dose of this compound (e.g., 100 mg/kg) or vehicle is administered by oral gavage.[8][9]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 15, 30, 60, and 120 minutes).
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA).[10]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Plasma Free Fatty Acid (FFA) Analysis (LC-MS/MS Method):
-
Sample Preparation: Plasma samples are thawed on ice. A small volume of plasma (e.g., 100 µL) is mixed with an internal standard and a protein precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid).[11] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[11]
-
Chromatography: The extracted sample is injected onto a liquid chromatography (LC) system. Separation of individual FFAs is achieved using a C18 reverse-phase column with a gradient mobile phase.[12][13]
-
Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[1][12] Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each FFA and the internal standard.[11]
-
Data Analysis: A calibration curve is generated using standards of known FFA concentrations. The concentration of each FFA in the plasma samples is calculated based on the peak area ratio of the analyte to the internal standard and interpolation from the calibration curve.
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and workflows discussed, the following diagrams were generated using Graphviz.
Caption: GPR109A signaling cascade initiated by this compound.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR109A (Niacin Receptor 1) | DC Chemicals [dcchemicals.com]
- 5. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of MK-6892 and Acifran in GPR109A Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent GPR109A agonists, MK-6892 and Acifran. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to GPR109A and its Agonists
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G-protein coupled receptor that has garnered significant attention as a therapeutic target for dyslipidemia and a range of other conditions. Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in free fatty acids (FFAs) in the plasma. This mechanism has driven the development of GPR109A agonists. This guide focuses on a comparative analysis of two such agonists: this compound, a potent and selective full agonist, and Acifran, another well-characterized agonist.
Quantitative Comparison of Agonist Activity
The following table summarizes the key quantitative data for this compound and Acifran, providing a direct comparison of their potency and efficacy at the GPR109A receptor.
| Parameter | This compound | Acifran | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 4 nM | Not Reported | Human | Radioligand Binding | |
| GTPγS EC50 | 16 nM | Not Reported | Human | GTPγS Binding | |
| GTPγS EC50 | 4.6 µM | Not Reported | Rat | GTPγS Binding | |
| GTPγS EC50 | 1.3 µM | Not Reported | Dog | GTPγS Binding | |
| EC50 | 74 nM | Not Reported | Not Specified | Calcium Mobilization | |
| EC50 | Not Reported | 1.3 µM | Human | Not Specified | |
| EC50 | Not Reported | ~2 µM | Chimera (GPR109A/B) | Not Specified | |
| EC50 (GPR109B) | Not Reported | 4.2 µM | Human | Not Specified |
GPR109A Signaling Pathway
Upon agonist binding, GPR109A initiates a cascade of intracellular events. The primary signaling pathway involves the activation of a Gi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can also trigger G-protein-independent signaling pathways.
Experimental Methodologies
This section details the protocols for key experiments used to characterize GPR109A agonists.
Experimental Workflow: Agonist Characterization
A Head-to-Head Comparison of MK-6892 and Acipimox: A Guide for Researchers
In the landscape of therapeutic agents targeting dyslipidemia, agonists of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, have been a subject of significant interest. This guide provides a detailed, data-driven comparison of two such agonists: MK-6892, a potent research compound, and Acipimox (B1666537), a clinically established nicotinic acid derivative. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective pharmacological profiles.
Mechanism of Action: Targeting the GPR109A Receptor
Both this compound and Acipimox exert their primary therapeutic effects through the activation of the GPR109A receptor, which is predominantly expressed in adipocytes.[1][2] Activation of this receptor initiates a signaling cascade that ultimately inhibits the enzyme hormone-sensitive lipase.[3] This leads to a reduction in the lipolysis of stored triglycerides, thereby decreasing the release of free fatty acids (FFAs) into the bloodstream.[1][3] The subsequent reduction in the availability of FFAs to the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), which in turn leads to lower levels of low-density lipoprotein (LDL) cholesterol.[1] Additionally, activation of GPR109A has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism remains less defined.[1][4]
Potency and Efficacy: A Quantitative Comparison
While a direct head-to-head clinical trial is not available, preclinical data for this compound and extensive clinical data for Acipimox allow for a comparative assessment of their activity.
Table 1: In Vitro Receptor Activity
| Compound | Target | Assay | Value |
| This compound | Human GPR109A | Ki | 4 nM[2] |
| Human GPR109A | GTPγS EC50 | 16 nM[2] | |
| Human GPR109A | Calcium Mobilization EC50 | 74 nM[2] | |
| Acipimox | N/A | N/A | Data not available |
Table 2: Preclinical and Clinical Efficacy on Lipid Parameters
| Compound | Study Population | Key Findings |
| This compound | Wild-type mice | Effectively suppressed plasma free fatty acids in a GPR109A-dependent manner.[2] |
| Acipimox | Patients with hyperlipidemia type II | -14% total cholesterol, -20% LDL cholesterol, +6% HDL cholesterol vs. placebo.[5] |
| Patients with combined hyperlipidemia | More effective at reducing triglycerides and increasing HDL than pravastatin (B1207561).[6] | |
| Patients with type IV hyperlipoproteinemia | Significant reduction in plasma triglycerides vs. placebo (434 +/- 60 vs 777 +/- 224 mg/dl).[7] | |
| NIDDM patients with hypertriglyceridemia | Significantly lowered serum total triglycerides compared to placebo.[8] |
Side Effect Profile
A significant challenge with GPR109A agonists is the associated side effect of cutaneous flushing, which is mediated by prostaglandin (B15479496) D2.[4]
Table 3: Comparative Side Effect Profile
| Compound | Common Side Effects | Notes |
| This compound | N/A | Clinical data on side effects are not publicly available. |
| Acipimox | Flushing, gastrointestinal disturbances (e.g., indigestion).[3][4] | Flushing can be mitigated by taking aspirin (B1665792) 20-30 minutes prior to Acipimox administration.[4] Generally considered to have fewer side effects than nicotinic acid.[9] |
Experimental Protocols
To aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.
In Vitro GPR109A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the human GPR109A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human GPR109A receptor are prepared from a stable cell line (e.g., HEK293).
-
Radioligand Binding: Membranes are incubated with a known radiolabeled ligand for GPR109A (e.g., [3H]-nicotinic acid) and varying concentrations of the test compound.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium, after which the mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Plasma Free Fatty Acid Reduction
Objective: To evaluate the in vivo efficacy of a GPR109A agonist in reducing plasma free fatty acid levels.
Methodology:
-
Animal Model: Wild-type and GPR109A knockout mice on a C57Bl/6 background are used to confirm target-specific effects.
-
Compound Administration: The test compound (e.g., this compound) is administered orally to the mice.
-
Blood Sampling: Blood samples are collected at specified time points post-administration (e.g., 15 minutes).
-
Plasma FFA Analysis: Plasma is separated from the blood samples, and the concentration of free fatty acids is determined using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: The percentage reduction in plasma FFAs is calculated relative to vehicle-treated control animals.
References
- 1. What is Acipimox used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 4. Acipimox - Wikipedia [en.wikipedia.org]
- 5. [Acipimox treatment of hyperlipidemia type II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of acipimox and pravastatin in patients with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acipimox on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acipimox attenuates hypertriglyceridemia in dyslipidemic noninsulin dependent diabetes mellitus patients without perturbation of insulin sensitivity and glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedz.net [emedz.net]
A Comparative Analysis of the GPR109A Agonists MK-6892 and MK-0354
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacological profiles of two GPR109A receptor agonists, MK-6892 and MK-0354. The information is compiled from preclinical and clinical studies to assist researchers in understanding their differential effects and underlying mechanisms of action.
Introduction
This compound and MK-0354 are both agonists of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor (HM74A). Activation of this receptor, primarily expressed in adipocytes and immune cells, leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in free fatty acid (FFA) mobilization. While both compounds target the same receptor, their distinct pharmacological profiles as a full and partial agonist, respectively, result in different downstream effects on lipid metabolism and associated side effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and MK-0354, highlighting their differing potencies and clinical efficacies.
Table 1: In Vitro Pharmacological Profile
| Compound | Target | Agonist Type | Ki (nM) | GTPγS EC50 (nM) |
| This compound | Human GPR109A | Full Agonist | 4 | 16 |
| MK-0354 | Human GPR109A | Partial Agonist | - | - |
Table 2: Clinical Efficacy of MK-0354 in a 4-Week Phase II Study in Dyslipidemic Patients
| Parameter | Placebo-Adjusted Percent Change from Baseline | 95% Confidence Interval |
| High-Density Lipoprotein Cholesterol (HDL-C) | 0.4% | -5.2% to 6.0% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -9.8% | -16.8% to -2.7% |
| Triglycerides (TG) | -5.8% | -22.6% to 11.9% |
MK-0354 was administered at a dose of 2.5g once daily.[1]
Mechanism of Action and Signaling Pathways
Both this compound and MK-0354 exert their primary effects through the GPR109A signaling pathway. As a full agonist, this compound is expected to elicit a maximal response from the receptor, while the partial agonist MK-0354 produces a submaximal response. The activation of GPR109A by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a subsequent reduction in the activity of hormone-sensitive lipase, ultimately decreasing the release of free fatty acids from adipocytes.
Experimental Protocols
GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G-protein coupled receptors. The binding of an agonist to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation.
-
Membrane Preparation: Membranes expressing the GPR109A receptor are prepared from cultured cells or tissues and stored at -80°C.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, the reaction is set up with cell membranes, GDP, the test compound (this compound or MK-0354) at various concentrations, and the assay buffer.
-
Initiation and Incubation: The reaction is initiated by adding [³⁵S]GTPγS. The plate is then incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter. Data are then analyzed to determine the EC50 and Emax values.[2][3][4][5]
In Vivo Free Fatty Acid (FFA) Reduction Assay (Rodent Model - General Protocol)
This assay is used to evaluate the ability of a compound to lower plasma FFA levels in an animal model.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. The animals are fasted overnight to elevate baseline FFA levels.
-
Compound Administration: The test compound (e.g., this compound) or vehicle control is administered orally or via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 30, 60, 120, and 240 minutes) from the tail vein or via cardiac puncture at the end of the study.
-
FFA Analysis: Plasma is separated by centrifugation, and FFA concentrations are determined using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: The percentage reduction in FFA levels from baseline is calculated for each treatment group and compared to the vehicle control.
MK-0354 Phase II Clinical Trial Methodology
The efficacy of MK-0354 was assessed in a randomized, double-blind, placebo-controlled Phase II study (NCT00337415).[6]
-
Participants: 65 patients with dyslipidemia.[6]
-
Intervention: Participants received either 2.5g of MK-0354 or a placebo once daily for 4 weeks.[1]
-
Primary Outcome Measures: The primary endpoints were the percent change from baseline in HDL-C, LDL-C, and triglycerides.
-
Inclusion Criteria: Adults (18-75 years) with lipid values outside of the specified range, who may have been on other lipid-modifying therapies.[6]
-
Exclusion Criteria: Included pregnancy, nursing, use of hormonal birth control, poorly controlled diabetes, thyroid disease, and recent cardiovascular events.[6]
Comparative Efficacy and Discussion
This compound, as a potent, full agonist of GPR109A, demonstrated excellent receptor activity and a superior therapeutic window for FFA reduction versus vasodilation in preclinical animal models. This profile suggested a potential for robust lipid-lowering effects with a reduced flushing side effect compared to niacin.
In contrast, MK-0354, a partial agonist, was advanced to clinical trials. While it successfully demonstrated a robust reduction in plasma FFA with minimal flushing, it failed to produce clinically meaningful improvements in the lipid profiles of dyslipidemic patients.[1] The placebo-adjusted changes in HDL-C, LDL-C, and triglycerides were not significant after 4 weeks of treatment.[1] This outcome led to the discontinuation of its development.
The discrepancy between the potent FFA-lowering effect and the lack of impact on other lipid parameters observed with MK-0354 has led to a re-evaluation of the role of GPR109A-mediated FFA suppression in the overall lipid-modifying effects of niacin. It is now suggested that the beneficial effects of niacin on LDL-C, HDL-C, and triglycerides may be mediated by mechanisms independent of GPR109A activation.
While no clinical efficacy data for this compound is publicly available, the findings from the MK-0354 trials suggest that even a potent, full GPR109A agonist might not necessarily translate to the desired broad-spectrum lipid-modifying effects seen with niacin. This highlights the complexity of lipid metabolism and the challenges in developing targeted therapies that replicate the multifaceted actions of older drugs like niacin.
Conclusion
This compound and MK-0354 represent two distinct approaches to targeting the GPR109A receptor for the treatment of dyslipidemia. This compound is a potent preclinical full agonist, while MK-0354 is a partial agonist that has been evaluated in clinical trials. Although MK-0354 effectively reduced FFA levels with minimal flushing, it did not demonstrate significant efficacy in improving the overall lipid profile, leading to the cessation of its development. The lack of clinical data for this compound makes a direct efficacy comparison impossible. However, the experience with MK-0354 provides valuable insights for future drug development efforts targeting the GPR109A pathway, emphasizing the need to look beyond FFA reduction to achieve comprehensive lipid management.
References
MK-6892: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of MK-6892, a potent and selective full agonist of the G-protein coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor. Experimental data are presented to objectively assess its performance against alternative receptors, offering valuable insights for researchers in pharmacology and drug development.
Summary of Cross-Reactivity Data
This compound was profiled for off-target activity against a panel of 68 common G-protein coupled receptors, ion channels, and enzymes. The compound was tested at a concentration of 10 µM. The results, summarized in the table below, demonstrate a remarkably clean off-target profile for this compound, with minimal to no significant binding or functional activity at the tested receptors, underscoring its high selectivity for the GPR109A receptor.[1]
| Receptor/Target Family | Specific Receptor/Target | Assay Type | % Inhibition at 10 µM |
| GPCRs | Adenosine A₁ | Radioligand Binding | < 20% |
| Adrenergic α₁ | Radioligand Binding | < 20% | |
| Adrenergic α₂ | Radioligand Binding | < 20% | |
| Adrenergic β₁ | Radioligand Binding | < 20% | |
| Angiotensin AT₁ | Radioligand Binding | < 20% | |
| Cannabinoid CB₁ | Radioligand Binding | < 20% | |
| Cholecystokinin CCK₁ | Radioligand Binding | < 20% | |
| Dopamine D₁ | Radioligand Binding | < 20% | |
| Dopamine D₂ | Radioligand Binding | < 20% | |
| Endothelin ETₐ | Radioligand Binding | < 20% | |
| GABAₐ | Radioligand Binding | < 20% | |
| Histamine H₁ | Radioligand Binding | < 20% | |
| Muscarinic M₁ | Radioligand Binding | < 20% | |
| Muscarinic M₂ | Radioligand Binding | < 20% | |
| Muscarinic M₃ | Radioligand Binding | < 20% | |
| Neuropeptide Y Y₁ | Radioligand Binding | < 20% | |
| Opioid δ | Radioligand Binding | < 20% | |
| Opioid κ | Radioligand Binding | < 20% | |
| Opioid μ | Radioligand Binding | < 20% | |
| Serotonin 5-HT₁ₐ | Radioligand Binding | < 20% | |
| Serotonin 5-HT₂ₐ | Radioligand Binding | < 20% | |
| ... (and others) | Radioligand Binding | < 20% | |
| Ion Channels | Calcium Channel (L-type) | Radioligand Binding | < 20% |
| Potassium Channel (hERG) | Radioligand Binding | < 20% | |
| Sodium Channel (Site 2) | Radioligand Binding | < 20% | |
| Enzymes | COX-1 | Functional Assay | < 20% |
| COX-2 | Functional Assay | < 20% | |
| Phosphodiesterase (PDE3) | Functional Assay | < 20% | |
| Phosphodiesterase (PDE4) | Functional Assay | < 20% |
Note: The table presents a selection of the tested targets for brevity. The complete panel screening showed less than 20% inhibition for all 68 targets at a 10 µM concentration.
Experimental Protocols
The cross-reactivity of this compound was primarily assessed using radioligand binding assays and functional assays.
Radioligand Binding Assays
Objective: To determine the ability of this compound to displace a radiolabeled ligand from a panel of receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest were prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a specific high-affinity radioligand for each receptor was incubated with the cell membranes in the presence or absence of this compound (10 µM).
-
Incubation: The reaction mixtures were incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by this compound was calculated by comparing the binding in the presence of the test compound to the control (vehicle) binding.
Functional Assays (e.g., for COX-1/COX-2)
Objective: To determine the effect of this compound on the enzymatic activity of specific targets.
Methodology:
-
Enzyme Preparation: Purified recombinant human enzymes were used.
-
Enzymatic Reaction: The enzyme was incubated with its substrate in the presence or absence of this compound (10 µM).
-
Product Quantification: The amount of product generated by the enzymatic reaction was measured using an appropriate detection method (e.g., colorimetric or fluorescent).
-
Data Analysis: The percentage of inhibition of enzyme activity by this compound was calculated by comparing the activity in the presence of the test compound to the control (vehicle) activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR109A signaling pathway and the general experimental workflow for assessing receptor cross-reactivity.
References
Confirming GPR109A as the Target of MK-6892: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-6892 with other G protein-coupled receptor 109A (GPR109A) agonists, offering objective experimental data to confirm its target engagement and functional activity. The information presented herein is intended to assist researchers in evaluating this compound as a potent and selective tool for studying GPR109A signaling and its physiological roles.
Executive Summary
This compound is a potent and selective full agonist for the GPR109A receptor, also known as the high-affinity nicotinic acid receptor.[1] Experimental data demonstrates its high binding affinity and functional potency in activating downstream signaling pathways. This guide will delve into the comparative analysis of this compound with the endogenous ligand, nicotinic acid (niacin), and other synthetic agonists, highlighting its key performance indicators through in vitro and in vivo studies.
Comparative Analysis of GPR109A Agonists
The following table summarizes the binding affinity and functional potency of this compound in comparison to other known GPR109A agonists.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Agonist Type | Key Features |
| This compound | 4 [1][2] | 16 (GTPγS) [1], 74 (Calcium Mobilization) [1][3] | Full Agonist | High potency and selectivity for human GPR109A.[1] |
| Nicotinic Acid | Not explicitly found | 51 (cAMP) | Full Agonist | Endogenous ligand; associated with flushing side effect.[4][5] |
| Acipimox | Not explicitly found | Not explicitly found | Full Agonist | A derivative of nicotinic acid.[6] |
| MK-1903 | Not explicitly found | 12.9 (cAMP) | Full Agonist | Potent and selective GPR109A agonist.[7] |
| SCH-900271 | Not explicitly found | 2 (hu-GPR109a assay)[8][9] | Full Agonist | Potent GPR109A agonist with an improved therapeutic window to flushing.[8][9] |
GPR109A Signaling Pathways
Activation of GPR109A by agonists like this compound initiates two primary signaling cascades: the canonical G-protein dependent pathway and the β-arrestin mediated pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR109A (Niacin Receptor 1) | DC Chemicals [dcchemicals.com]
- 3. amsbio.com [amsbio.com]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of MK-6892 vs. SCH900271: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of two nicotinic acid receptor agonists, MK-6892 and SCH900271, developed for the treatment of dyslipidemia. The information is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available preclinical data.
Mechanism of Action
Both this compound and SCH900271 are potent and selective full agonists of the G-protein coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid (NA) receptor.[1][2] Activation of GPR109A in adipose tissue leads to an antilipolytic effect by reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, decreases the activity of protein kinase A and hormone-sensitive lipase, resulting in reduced hydrolysis of triglycerides (TG) and a subsequent decrease in the release of free fatty acids (FFA) into circulation.[2]
Comparative In Vivo Efficacy
While direct head-to-head clinical studies are not publicly available, preclinical data from separate studies in rat and dog models provide insights into the comparative efficacy of this compound and SCH900271 in reducing plasma FFA and TG levels.
Data Summary Table
| Compound | Species | Dose | Primary Endpoint | Result |
| This compound | Rat | Not Specified | FFA Reduction | Good activity in reducing FFA |
| Dog | Not Specified | FFA Reduction | Good activity in reducing FFA | |
| SCH900271 | Rat | 1.0 mg/kg (oral) | FFA Reduction | -53% at 1 hour post-dosing[2] |
| Rat | 1.0 mg/kg (oral) | TG Reduction | -53% at 1 hour post-dosing[2] | |
| Dog | 1.0 mg/kg (oral) | FFA Reduction | 50% reduction[2][3] | |
| Dog | 0.3 mg/kg (oral) | FFA Reduction | 90% reduction[2] |
Note: The available literature for this compound mentions "good activity" without specifying the percentage of FFA reduction in rats and dogs.[1][4]
Experimental Protocols
The following are generalized experimental protocols based on the available information for evaluating the in vivo efficacy of GPR109A agonists.
In Vivo Free Fatty Acid (FFA) and Triglyceride (TG) Reduction Studies in Rats
-
Animal Model: Male rats, often fasted to establish baseline FFA and TG levels.
-
Drug Administration: Compounds are typically administered orally (p.o.) via gavage. A vehicle control group is included for comparison.
-
Dosing: Doses can range from 0.3 mg/kg to 10 mg/kg, depending on the potency of the compound. For instance, SCH900271 was tested at 1.0 mg/kg.[2]
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 1 hour) to assess the time course of FFA and TG reduction.
-
Analysis: Plasma is separated from the blood samples, and FFA and TG levels are quantified using standard biochemical assays.
-
Efficacy Calculation: The percentage reduction in FFA and TG is calculated by comparing the levels in the drug-treated group to the vehicle-treated group.
In Vivo Free Fatty Acid (FFA) Reduction Studies in Dogs
-
Animal Model: Male beagle dogs, typically fasted.
-
Drug Administration: Oral administration of the compound.
-
Dosing: A dose-response relationship is often investigated. For SCH900271, doses of 0.3 mg/kg and 1.0 mg/kg were evaluated.[2]
-
Blood Sampling and Analysis: Similar to the rat studies, blood samples are collected at specified intervals to measure plasma FFA levels.
-
Flushing Assessment: A significant side effect of nicotinic acid is cutaneous flushing. In dog models, this is often assessed by observing for overt signs of flushing (e.g., reddening of the ears). Both this compound and SCH900271 were noted to have an improved therapeutic window concerning flushing compared to nicotinic acid.[2][4]
Visualizations
GPR109A Signaling Pathway
Caption: Simplified GPR109A signaling pathway in adipocytes.
General In Vivo Efficacy Workflow
Caption: General workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery of a biaryl cyclohexene carboxylic acid (this compound): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to MK-6892 and Novel GPR109A Modulators
This guide provides a comprehensive comparison of the G protein-coupled receptor 109A (GPR109A) agonist MK-6892 against recently developed novel modulators. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines detailed experimental protocols, and visualizes essential biological and experimental pathways to facilitate informed decision-making in GPR109A-targeted drug discovery.
Introduction to GPR109A and its Modulators
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is responsible for the anti-lipolytic effects of nicotinic acid (niacin), a well-known GPR109A agonist. This compound is a potent and selective full agonist for GPR109A.[1] In the ongoing quest for improved therapeutics, novel modulators, such as substituted pyrazolopyrimidines and pyrrole (B145914) derivatives, have emerged, offering potential advantages in potency, efficacy, and pharmacokinetic profiles.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and provide a qualitative comparison with novel GPR109A modulators based on published findings.
Table 1: In Vitro Performance of GPR109A Agonists
| Compound | Target | Assay Type | Potency (EC50) | Affinity (Ki) | Efficacy |
| This compound | Human GPR109A | GTPγS Binding | 16 nM | 4 nM | Full Agonist |
| This compound | Human GPR109A | Calcium Mobilization | 74 nM | - | Full Agonist |
| Novel Pyrrole Derivatives (e.g., Compound 16) | Human GPR109A | Not Specified | Reported as "effective" | Not Reported | Not Reported |
| Novel Pyrazolopyrimidines (e.g., Compound 24) | Human GPR109A | Not Specified | Potent Agonist & Allosteric Enhancer | Not Reported | Efficacious Agonist |
Table 2: In Vivo Performance and Pharmacokinetic Profile
| Compound | Species | Key Finding | Duration of Action |
| This compound | Mouse (WT) | Effectively suppresses plasma Free Fatty Acids (FFA) | Not Specified |
| This compound | Rat & Dog | Good activity in reducing FFA | Not Specified |
| Novel Pyrrole Derivatives (e.g., Compound 16) | Rat (hGPR109A transgenic) | Significant reduction of non-esterified fatty acids | Much longer than niacin |
GPR109A Signaling Pathway
Activation of GPR109A by an agonist initiates a signaling cascade characteristic of Gi-coupled receptors. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. This results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the production of cAMP.
Experimental Protocols
Detailed methodologies for key assays are provided below to allow for replication and validation of findings.
GTPγS Binding Assay
This functional assay measures the activation of GPR109A by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit upon receptor stimulation.
Materials:
-
Cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1, HEK293).
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Test compounds (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation proximity assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation : Prepare cell membranes expressing GPR109A and determine the protein concentration.
-
Assay Setup : In a 96-well plate, add the following to each well:
-
25 µL of assay buffer containing GDP (final concentration 10 µM).
-
25 µL of test compound at various concentrations.
-
50 µL of cell membranes (5-10 µg of protein).
-
-
Pre-incubation : Incubate the plate for 15 minutes at 30°C.
-
Reaction Initiation : Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation : Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination : Add 50 µL of a slurry of WGA-SPA beads (1 mg/well).
-
Bead Binding : Incubate for an additional 30 minutes at room temperature to allow membranes to bind to the beads.
-
Centrifugation : Centrifuge the plate at 150 x g for 5 minutes.
-
Detection : Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis : Plot the scintillation counts against the log concentration of the test compound to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR109A, which can couple to calcium signaling pathways, particularly when co-expressed with a promiscuous G-protein like Gα16.
Materials:
-
A cell line expressing GPR109A (e.g., HEK293).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Seeding : Seed cells into black, clear-bottom 96-well plates and incubate overnight.
-
Dye Loading :
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing : Gently wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye. Add fresh assay buffer to each well after the final wash.
-
Compound Preparation : Prepare serial dilutions of the test compounds in assay buffer.
-
Fluorescence Measurement :
-
Place the cell plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Add the test compound dilutions to the wells.
-
Immediately begin recording the fluorescence signal (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis : Determine the peak fluorescence response for each concentration and plot the data to calculate the EC50.
In Vivo Free Fatty Acid (FFA) Reduction Assay
This assay measures the ability of a GPR109A agonist to reduce plasma FFA levels in an animal model.
Materials:
-
Animal model (e.g., C57Bl/6 mice or hGPR109A transgenic rats).
-
Test compound formulation for oral or intravenous administration.
-
Vehicle control.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
Commercial FFA quantification kit.
Procedure:
-
Animal Acclimation : Acclimate animals to the housing conditions for at least one week.
-
Fasting : Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration : Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Blood Sampling : Collect blood samples at predetermined time points after dosing (e.g., 0, 15, 30, 60, 120 minutes). Blood is typically collected via tail vein or cardiac puncture into EDTA-coated tubes.
-
Plasma Preparation : Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
FFA Quantification : Measure the concentration of FFAs in the plasma samples using a commercial enzymatic assay kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage reduction in plasma FFA levels at each time point relative to the vehicle-treated control group.
Conclusion
This compound remains a critical benchmark compound for GPR109A agonist development, with well-characterized high potency and full agonist activity.[1] Novel modulators, including pyrazolopyrimidines and pyrrole derivatives, show promise, with reports indicating high efficacy and, in some cases, prolonged in vivo action compared to earlier compounds like niacin.[2][3] However, a direct quantitative comparison is challenging due to the limited publicly available data for these newer chemical series. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to conduct standardized, comparative studies to rigorously evaluate the performance of next-generation GPR109A modulators against established benchmarks like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3,6,7-substituted pyrazolopyrimidines as positive allosteric modulators for the hydroxycarboxylic acid receptor 2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MK-6892: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of investigational compounds such as MK-6892 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available documentation, this guide provides a comprehensive framework for its proper disposal based on established best practices for hazardous chemical waste management in a laboratory setting. Adherence to these procedures, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines and local regulations, is essential for minimizing risk.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). As a potent, biologically active research chemical, all handling should occur within a designated area to prevent cross-contamination.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves are recommended. Consider double gloving for added protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A dedicated laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a fit-tested N95 respirator or higher level of respiratory protection may be necessary.
All manipulations of solid this compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and any associated contaminated materials must be managed to prevent its release into the environment and to ensure full compliance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]
1. Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste.[1]
-
This classification extends to all materials that have come into contact with the compound, including:
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, chemically compatible, and clearly labeled hazardous waste container.[1] The container must be sealable to prevent the release of dust or vapors.
-
Liquid Waste: For solutions containing this compound, use a separate, leak-proof, and shatter-resistant container also designated for hazardous liquid waste.[1] Ensure the container material is compatible with the solvents used.
-
Do not mix this compound waste with other incompatible waste streams.[1]
3. Labeling of Waste Containers:
Proper labeling is crucial for regulatory compliance and safe handling by EHS personnel. The label should be securely affixed to the waste container and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
An accurate list of all contents, including solvents and their approximate concentrations or volumes. Avoid using abbreviations or chemical formulas.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Any relevant hazard information (e.g., "Potent Compound").
4. Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
The storage area should be secure and away from general laboratory traffic.
5. Arranging for Disposal:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1]
-
Provide the EHS office with all necessary information about the waste as detailed on the container's label.
Quantitative Data Summary for Disposal Planning
While specific quantitative data for this compound disposal is not available, the following table outlines general parameters to consider when preparing hazardous waste for disposal, based on typical laboratory and regulatory guidelines.
| Parameter | General Guideline | Rationale |
| pH of Liquid Waste | Neutral pH (6-8) is often preferred for commingled waste streams. Avoid extreme pH values unless the waste stream is isolated and properly identified. | To prevent corrosion of containers and reduce the reactivity of the waste. |
| Container Volume | Do not overfill containers; leave at least 10% headspace. | To allow for vapor expansion and prevent spills during handling and transport. |
| Accumulation Time | Varies by jurisdiction and institutional policy (e.g., may be up to 6-12 months for partially filled containers in a satellite accumulation area).[2] | To ensure timely and compliant disposal of hazardous materials. |
| Solvent Concentration | For solutions, accurately estimate and record the concentration of this compound and all solvent components on the waste label. | Essential for proper waste characterization, treatment, and disposal by the waste management facility. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
